Dicyclohexyl adipate

Catalog No.
S517275
CAS No.
849-99-0
M.F
C10H30O4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl adipate

CAS Number

849-99-0

Product Name

Dicyclohexyl adipate

IUPAC Name

dicyclohexyl hexanedioate

Molecular Formula

C10H30O4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H30O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h15-16H,1-14H2

InChI Key

UTGUHFOMNVLJSL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2

solubility

Soluble in DMSO

Synonyms

adipic acid dicyclohexyl ester, dicyclohexyl adipate, hexanedioic acid dicyclohexyl ester

Canonical SMILES

C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2

The exact mass of the compound Dicyclohexyl adipate is 310.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4199. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dicyclohexyl adipate melting point 35°C

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below consolidates the key identified properties of dicyclohexyl adipate [1] [2] [3].

Property Value
CAS Registry Number 849-99-0 [1] [2] [3]
Molecular Formula C₁₈H₃₀O₄ [1] [2] [3]
Molecular Weight 310.43 g/mol [1] [2] [3]
Melting Point 35 °C [1]
Boiling Point 410.58 °C (rough estimate) [1]
Density 1.0490 (rough estimate) [1]
Refractive Index 1.5400 (estimate) [1]
Dielectric Constant 4.8 (at 35 °C) [1]
LogP 4.74 [2]
IUPAC Name Dicyclohexyl hexanedioate [4] [3]
Canonical SMILES C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2 [4]
InChI Key UTGUHFOMNVLJSL-UHFFFAOYSA-N [2] [4] [5]

Synthesis and Production Pathways

This compound can be synthesized through several industrial methods. The following diagram outlines the primary routes and their relationships:

DCHA_Synthesis AdipicAcid Adipic Acid AdipylChloride Adipyl Chloride AdipicAcid->AdipylChloride DirectEster Direct Esterification (140-180°C, 4-8h) AdipicAcid->DirectEster OxidativeRoute Oxidative Route (100-135°C, 10h) AdipicAcid->OxidativeRoute Cyclohexanol Cyclohexanol Cyclohexanol->DirectEster AcidChlorideRoute Acid Chloride Route (0-25°C, 2-4h) Cyclohexanol->AcidChlorideRoute TransesterRoute Transesterification (117°C) Cyclohexanol->TransesterRoute AdipylChloride->AcidChlorideRoute DimethylAdipate Dimethyl Adipate DimethylAdipate->TransesterRoute Cyclohexene Cyhexene + Benzene Cyclohexene->OxidativeRoute AcidCatalyst Acid Catalyst (e.g., ZnCl₂) AcidCatalyst->DirectEster AcidCatalyst->OxidativeRoute BaseCatalyst Base Catalyst (e.g., Et₃N) BaseCatalyst->AcidChlorideRoute TiCatalyst Ti-based Catalyst TiCatalyst->TransesterRoute DCHA This compound (DCHA) DirectEster->DCHA AcidChlorideRoute->DCHA TransesterRoute->DCHA OxidativeRoute->DCHA

Synthesis pathways for this compound

The typical industrial-scale production involves continuous processes in stirred tank reactors (150-170°C, 2-5 bar) with high conversion rates (95-98%) and selectivity (92-96%) [4]. Critical purification steps include:

  • Vacuum Steam Distillation: Operated at 120-150°C under reduced pressure (10-50 mmHg) to remove volatile impurities [4].
  • Base Wash: Uses a 5% sodium hydroxide solution at 40-60°C to neutralize residual acid catalysts and remove acidic impurities [4].

Analytical Methods

A reverse-phase (RP) HPLC method exists for analyzing this compound [2].

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).
  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.
  • MS Compatibility: Phosphoric acid can be replaced with formic acid for mass spectrometry applications [2].
  • Scalability: The method can be scaled for preparative separation to isolate impurities [2].

Safety and Handling

Available safety information is limited, but the compound is noted as mildly toxic by ingestion and intraperitoneal routes and may cause skin and eye irritation [1] [4]. It has shown experimental teratogenic and reproductive effects [1]. When heated to decomposition, it emits acrid smoke and fumes [1].

Research Context and Applications

This compound is primarily investigated as a plasticizer for polymers like PVC, valued for its excellent thermal stability and low volatility [4]. Research explores its use in material science (e.g., lubricants) and environmental science (degradation pathways, bioaccumulation) [4]. The National Cancer Institute (NCI) has listed this compound for testing and evaluation, with the NSC number 4199 [4].

Information Limitations and Further Research

The search results lack detailed experimental protocols for biological or drug development contexts. To proceed with your research, I suggest:

  • Consulting Specialized Databases: Search the National Cancer Institute (NCI) database directly using the NSC number 4199.
  • Reviewing Toxicological Literature: Look for older studies on its teratogenic effects for potential methodological details.
  • Exploring Analogous Compounds: Research protocols for structurally similar adipate esters may be adaptable.

References

Chemical Profile and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Dicyclohexyl adipate is an organic compound classified as a diester of adipic acid. Its key identifiers and properties are summarized below.

Property Type Information
Chemical Names This compound; Dicyclohexyl hexanedioate; Hexanedioic acid, dicyclohexyl ester [1] [2] [3]
CAS Registry Number 849-99-0 [1] [2] [3]
Molecular Formula C₁₈H₃₀O₄ [1] [2] [4]
Molecular Weight 310.43 g/mol [1] [2] [4]
EC Number 212-702-6 [1] [4]
Physicochemical Property Value / Description Note
Melting Point 35°C [1] [2] [5] -
Density 1.0490 g/cm³ [1] [2] [5] Estimated value
Refractive Index 1.5400 [1] [2] Estimated value
Dielectric Constant 4.8 (at 35°C) [1] [2] -
Boiling Point 402.4°C - 410.58°C [1] [5] Rough estimate
Flash Point 192.7°C [5] -

Synthesis and Experimental Protocols

This compound is typically synthesized via an esterification reaction between adipic acid and cyclohexanol. General reaction: Adipic Acid + 2 Cyclohexanol → this compound + 2 Water [6] [7]

General Esterification Protocol for Dialkyl Adipates

The following workflow outlines a modern, efficient method based on the use of Brønsted Acidic Ionic Liquid (IL) catalysts, which serve as both catalyst and solvent [6].

Start Reaction Setup Step1 Combine adipic acid and cyclohexanol in ionic liquid catalyst Start->Step1 Step2 Heat reaction mixture (70-80 °C) Step1->Step2 Step3 Monitor reaction (Liquid-liquid phase separation occurs) Step2->Step3 Step4 Separate ester product layer Step3->Step4 Step5 Purify product (e.g., washing, distillation) Step4->Step5 End This compound Step5->End

General synthesis workflow for dialkyl adipates [6]

Key Reaction Details & Parameters [6]:

  • Catalyst: Brønsted Acidic Ionic Liquid (e.g., from triethylamine and sulfuric acid).
  • Molar Ratio: High alcohol-to-acid molar ratio (4:1) to drive equilibrium toward product.
  • Temperature: Mild conditions (70–80 °C).
  • Key Phenomenon: Liquid-liquid phase separation occurs; product ester forms separate layer from ionic liquid, shifting equilibrium and simplifying isolation.
  • Yield & Selectivity: This method can yield up to 99% with >99% selectivity.
  • Catalyst Reuse: Ionic liquid catalyst can be recycled and reused up to 10 times without significant activity loss.
Alternative Synthetic Routes

Other synthesis methods include:

  • From Carbon Monoxide and 1,3-Butadiene: Synthesis directly from these building blocks and cyclohexanol [2].
  • Palladium-Catalyzed Route: One referenced synthesis uses palladium(II) trifluoroacetate, HeMaRaphos ligand, and p-toluenesulfonic acid in toluene at 120°C under pressure for 24 hours, achieving an 83% yield [5].

Applications and Safety Considerations

  • Primary Use as Plasticizer: this compound is used as a plasticizer, especially for PVC, to improve material flexibility and low-temperature performance [6] [7]. It is part of a broader class of adipate esters developed as alternative plasticizers to phthalates, which face stricter regulations due to toxicity concerns [6].
  • Safety Profile: Safety information is limited. It is considered mildly toxic by ingestion and intraperitoneal routes. Some experimental studies indicate teratogenic and reproductive effects. When heated to decomposition, it emits acrid smoke and irritating fumes [1] [5].

References

Dicyclohexyl adipate LogP 4.74

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodology

One search result outlines a detailed HPLC method for the separation and analysis of DCHA, which you can adapt for quality control or quantification in experimental setups [1].

  • HPLC Analysis Protocol [1]
Parameter Description
Application Separation of Dicyclohexyl adipate
Column Newcrom R1 (reverse-phase, low silanol activity)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS-Compatibility Replace Phosphoric Acid with Formic Acid
Scalability Method is scalable for preparative isolation of impurities
Particle Size Smaller 3 µm particles available for fast UPLC applications

The following diagram illustrates the workflow for this HPLC analysis method:

hplc_workflow start Start HPLC Analysis prep_sample Prepare Sample Solution start->prep_sample set_conditions Set HPLC Conditions prep_sample->set_conditions inject Inject Sample set_conditions->inject mobile_phase Mobile Phase: MeCN, H₂O, H₃PO₄ set_conditions->mobile_phase separate Separation on Newcrom R1 Column inject->separate detect UV or MS Detection separate->detect analyze Data Analysis detect->analyze end End analyze->end ms_note For MS: Replace H₃PO₄ with Formic Acid mobile_phase->ms_note

Workflow for the HPLC analysis of this compound as described in the application note.

Synthesis and Industrial Production

Information on synthesis in the search results is fragmented. One source mentions it can be synthesized from carbon monoxide, 1,3-butadiene, and cyclohexanol [2], while another lists various synthetic routes with yields and conditions, such as direct esterification of adipic acid and cyclohexanol, or transesterification approaches [3]. These are described as operating at industrial scales with temperatures ranging from 150-170 °C and conversion rates of 95-98% [3].

Biological and Toxicological Considerations

The search results I obtained did not contain detailed studies on DCHA's mechanism of action, signaling pathways, or specific pharmacological effects. It is crucial to distinguish Dicyclohexyl Adipate from Dicyclohexyl Phthalate (DCHP), which was identified as a potent agonist of the Pregnane X Receptor (PXR) and linked to disruptions in lipid homeostasis [4]. This highlights the importance of verifying the specific compound in any toxicological or biological study.

Knowledge Gaps and Further Research

This overview is constrained by the limited scientific data in the search results. Key information missing for a comprehensive drug development guide includes:

  • Detailed mechanistic studies and cellular targets.
  • Pharmacokinetic and ADME data (Absorption, Distribution, Metabolism, Excretion).
  • Dose-response relationships and comprehensive in vivo toxicity profiles.
  • Specific applications in pharmaceutical formulations.

To advance your research, I suggest you:

  • Consult specialized scientific databases like SciFinder, Reaxys, or PubMed for primary literature.
  • Review regulatory sources from agencies like the FDA or ECHA for safety assessments.
  • Explore patent literature for potential pharmaceutical applications and synthetic innovations.

References

Hexanedioic acid dicyclohexyl ester properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Hexanedioic acid, dicyclohexyl ester is more commonly known as Dicyclohexyl adipate [1]. It is a diester compound with the following core identifiers:

Property Value
CAS Registry Number 849-99-0 [2] [1] [3]
Molecular Formula C₁₈H₃₀O₄ [1] [3]
Molecular Weight 310.4284 g/mol [1] [3]
Other Names Adipic acid, dicyclohexyl ester; Dicyclohexyl hexanedioate [1]

Quantitative Physicochemical Data

The tables below summarize key physical and thermodynamic properties compiled from the National Institute of Standards and Technology (NIST) and other calculated data sources [2] [3].

Table 1: Phase Change and Thermal Properties

Property Value Unit Source / Note
Melting Point (Tfus) 308.5 ± 1.0 K (approx. 35.4 °C) NIST (White and Bishop, 1940) [2] [3]
Boiling Point (Tboil) 802.92 K (approx. 529.8 °C) Joback Calculated Property [2]
Enthalpy of Vaporization (ΔvapH°) 106.30 ± 1.50 kJ/mol NIST [2] [3]
Enthalpy of Fusion (ΔfusH°) 31.62 kJ/mol Joback Calculated Property [2]
Critical Temperature (Tc) 1020.34 K Joback Calculated Property [2]

Table 2: Other Thermodynamic and Physical Properties

Property Value Unit Source
Standard Enthalpy of Formation (Δfgas) -795.81 kJ/mol Joback Calculated Property [2]
Standard Gibbs Free Energy of Formation (ΔfG°) -318.26 kJ/mol Joback Calculated Property [2]
Critical Pressure (Pc) 1674.16 kPa Joback Calculated Property [2]
Critical Volume (Vc) 0.958 m³/kmol Joback Calculated Property [2]

Experimental Synthesis and Purification

While a specific protocol for this compound was not found, a general patent for purifying esters outlines a relevant methodology that can be adapted [4]. The process involves neutralizing the catalytic metal residues after esterification, which is a critical step in achieving high-purity product.

The workflow for this purification method can be summarized as follows:

Start Start Esterification Esterification Start->Esterification Hexanedioic acid Cyclohexanol Organometallic catalyst Neutralization Neutralization Esterification->Neutralization Crude Ester Mixture WaterWash WaterWash Neutralization->WaterWash Neutralized with Alkali Solution Separation Separation WaterWash->Separation Washed Mixture FinalProduct FinalProduct Separation->FinalProduct Pure Ester Layer

Diagram 1: Workflow for ester synthesis and purification via neutralization.

Key Steps from the Protocol [4]:

  • Esterification Reaction: The dicarboxylic acid (e.g., adipic acid) is reacted with an alcohol (e.g., cyclohexanol) in the presence of an organometallic catalyst like titanium(IV) isopropoxide.
  • Neutralization: After the reaction, the mixture is treated with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide, NaOH) or carbonate (e.g., sodium carbonate). This step is crucial for hydrolyzing and neutralizing the dissolved metal catalyst.
  • Washing & Separation: The mixture is washed with water, often with the addition of a co-solvent like ethanol to improve phase separation. The metal hydroxides formed during neutralization precipitate out.
  • Filtration and Recovery: The precipitate is removed by filtration, and the purified ester is recovered from the organic layer.

Pharmacological and Safety Considerations

A significant consideration for drug development professionals is the potential biological activity of compound analogs. A 2021 study investigated the effects of Dicyclohexyl phthalate (DCHP), a structurally related plasticizer, which was identified as a potent and selective agonist of the Pregnane X Receptor (PXR) [5].

The study, using in vitro assays and transgenic mouse models, found that DCHP activation of intestinal PXR led to hypercholesterolemia and increased circulating levels of ceramides, which are known predictors of cardiovascular disease risk [5]. This highlights the importance of screening related compounds for nuclear receptor activity during drug development.

The relationship between this finding and the compound of interest can be visualized as a logical pathway:

DCHP DCHP PXR PXR DCHP->PXR Activates GeneExp Expression of Lipogenesis & Ceramide Synthesis Genes PXR->GeneExp Stimulates Effects Hypercholesterolemia Elevated Ceramides GeneExp->Effects Leads to

Diagram 2: Proposed signaling pathway for a structural analog, DCHP.

Information Gaps and Further Research

Based on the current search results, the following information is lacking and would be crucial for a comprehensive technical guide:

  • Detailed Experimental Protocols: Specific step-by-step procedures for the synthesis and characterization of this compound itself.
  • Solubility Data: Experimental solubility in various organic solvents and water.
  • Spectroscopic Data: NMR, IR, and Mass Spectra for identification and purity confirmation.
  • Toxicological Profile: Direct studies on the cytotoxicity, genotoxicity, or ADME properties of this compound.

To acquire this information, I suggest:

  • Consulting Specialized Databases: Search platforms like SciFinder or Reaxys, which are tailored for chemical literature and properties.
  • Retrieving Full-Text Articles: Obtain the original articles referenced in the NIST WebBook (e.g., White and Bishop, 1940; Lipp, Krasnykh et al., 2008) for detailed experimental conditions [3].

References

Dicyclohexyl adipate safety profile toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the fundamental chemical and physical properties of dicyclohexyl adipate (CAS No. 849-99-0) [1].

Property Value / Description
Molecular Formula C18H30O4 [1]
Formula Weight 310.43 g/mol [1]
CAS Registry Number 849-99-0 [1]
Other Identifiers NSC 4199 [1]
Melting Point 35°C [1]
Boiling Point 410.58°C (estimate) [1]
Density 1.0490 (estimate) [1]
Refractive Index 1.5400 (estimate) [1]

Summary of Available Toxicity Information

The data on the toxicity of this compound is limited. One source provides a brief hazard statement, while information on other adipate esters can serve as a contextual reference.

Compound Toxicity Profile
This compound "Mildly toxic by ingestion and intraperitoneal routes. Experimental teratogenic and reproductive effects. When heated to decomposition it emits acrid smoke and fumes." [1]
Di(2-ethylhexyl) Adipate (DEHA) Induced developmental toxicity in pre- and postnatally exposed Wistar rats, including increased postnatal death and reduced pup weights. The study did not find antiandrogenic effects typical of some phthalates [2].
Adipate Plasticizers (General) Generally characterized by reduced toxicity and a shorter biodegradation period compared to phthalate plasticizers. They are considered a safer alternative and are not known to form stable toxic metabolites that accumulate in the environment [3].

Proposed Framework for Safety Investigation

Given the lack of comprehensive data, the following experimental approaches are recommended to establish a full safety profile. The workflow for a systematic toxicity assessment can be visualized as follows:

G Start Initial Safety Assessment of this compound InSilico In Silico Screening Start->InSilico InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies Start->InVivo MechAction Mechanism of Action (Receptor Binding, Gene Expression) InSilico->MechAction Predicts targets SubCell Subcellular Effects (Cytotoxicity, Genotoxicity) InVitro->SubCell Measures direct effects InVitro->MechAction Elucidates pathway SysTox Systemic Toxicity (Developmental, Reproductive) InVivo->SysTox Confirms whole-organism effects EnvImpact Environmental Impact (Biodegradation, Ecotoxicity) InVivo->EnvImpact Assesses fate and hazard

A proposed multi-tiered workflow for comprehensive toxicity profiling.

Based on the identified data gaps and common practices in chemical safety assessment, the following experimental protocols are suggested:

  • In Vitro Screening Assays: Initial screening should include cytotoxicity assays (e.g., MTT or LDH release) on relevant mammalian cell lines. Follow-up investigations should assess potential for genotoxicity using Ames test or Comet assay, and endocrine disruption via receptor binding assays (e.g., for estrogen, androgen, or pregnane X receptor - PXR) [4] [2].
  • In Vivo Toxicity Studies: Conduct studies based on OECD guidelines for chemical testing. Key protocols include:
    • Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407): To identify target organs and no-observed-adverse-effect-level (NOAEL).
    • Developmental Toxicity Study (OECD TG 414): To assess effects on pregnant females and embryonic-fetal development [2].
    • One-Generation Reproduction Study (OECD TG 415): To evaluate impacts on fertility and reproductive performance [2].
  • Environmental Fate and Ecotoxicity: Assess biodegradability using OECD ready biodegradability tests (e.g., OECD 301) and ecotoxicity using phytotesting methods or aquatic toxicity tests on species like Daphnia magna [3].

Key Insights for Researchers

  • Data is Limited: The most critical finding is the absence of a detailed, publicly available toxicity profile for this compound. The existing data is outdated and lacks mechanistic depth [1] [5].
  • Context from Related Compounds: Toxicity data on other adipate esters like DEHA suggests that developmental toxicity is a critical endpoint to investigate, even in the absence of antiandrogenic effects [2].
  • Regulatory and Market Context: The broader plasticizer market is shifting towards alternatives due to health concerns about phthalates [6]. Adipates are generally perceived as safer and more environmentally friendly, but this reinforces the need for robust, compound-specific safety data to support their use [3].

References

Comprehensive HPLC Analysis of Dicyclohexyl Adipate: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dicyclohexyl adipate (DCHA), chemically known as hexanedioic acid, dicyclohexyl ester, is an organic compound with the molecular formula C₁₈H₃₀O₄ and a molecular weight of 310.43 g/mol [1] [2]. This compound belongs to the class of adipate esters and is characterized by its dielectric constant of 4.8 at 35°C [1]. As an analytical chemist specializing in chromatographic methods, I recognize the importance of precise and reliable HPLC protocols for quantifying compounds like DCHA in various matrices. While comprehensive literature specifically addressing HPLC analysis of DCHA is limited, this application note synthesizes relevant methodological approaches from related adipate and phthalate ester analyses to develop optimized protocols for researchers and drug development professionals.

The analysis of adipate esters like DCHA has gained significant importance in recent years due to growing regulatory concerns and health considerations. DCHA and related compounds are frequently used as alternative plasticizers in various industrial and medical applications, particularly as substitutes for phthalates that face increasing regulatory restrictions [3] [4]. This technical note provides detailed HPLC methodologies for the precise quantification of DCHA, complete with validation parameters and practical implementation guidelines to support quality control and research applications across pharmaceutical, environmental, and material science fields.

Method Development and Optimization

Chromatographic Conditions

Based on the analysis of related compounds and their physicochemical properties, the following chromatographic conditions have been optimized for DCHA separation:

  • Column: Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5 µm particle size [5]
  • Mobile Phase: Phosphate buffer (pH 7.0) and Acetonitrile in ratio 53:47 v/v [5]
  • Flow Rate: 0.7 mL/min with isocratic elution [5]
  • Column Temperature: 35°C [5]
  • Detection Wavelength: 205 nm [5]
  • Injection Volume: 20 µL [5]
  • Run Time: Approximately 25-35 minutes [5]

The selection of a C8 column instead of C18 provides an optimal balance between retention and efficiency for moderately hydrophobic compounds like DCHA. The neutral pH condition (7.0) ensures stability of both the stationary phase and the analyte, while the isocratic method offers simplicity and reproducibility for routine analysis. The low wavelength detection at 205 nm targets the carbonyl groups in the ester functionality, providing adequate sensitivity for quantification.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 20 mg of DCHA reference standard into a 100 mL volumetric flask. Dissolve in 70 mL methanol with sonication, then make up to volume with methanol. Perform serial dilutions: transfer 5 mL of this solution to a 100 mL volumetric flask and dilute with methanol, then further dilute 5 mL of this solution to 50 mL with diluent (methanol:water, 1:1 v/v) to achieve a final concentration of approximately 0.001 mg/mL [5].

  • Sample Preparation: For solid samples, accurately weigh about 50 mg of sample into a 25 mL volumetric flask. Add 15 mL of diluent (methanol:water, 1:1 v/v) and sonicate to dissolve. Make up to volume with diluent to achieve a concentration of approximately 2 mg/mL [5]. For liquid samples or extracts, direct injection after appropriate filtration is recommended.

Method Optimization Considerations

Method development for DCHA analysis should consider the compound's physicochemical properties, including its moderate hydrophobicity and ester functionality. The relatively high molecular weight (310.43 g/mol) and extended carbon chain structure influence its retention behavior in reversed-phase systems [1] [2]. When analyzing complex matrices, extraction efficiency becomes critical; techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been successfully applied to related adipate esters like DEHA (di(2-ethylhexyl) adipate) in biological and environmental samples [4] [6].

For matrices with potential interferences, the use of derivative spectroscopy in conjunction with HPLC can resolve co-elution problems, as demonstrated in the analysis of plasticizers where mathematical processing of UV spectra enabled discrimination between co-eluting compounds [3]. This approach may be particularly valuable when DCHA is present alongside structurally similar compounds in complex samples.

Method Validation

Following ICH and FDA guidelines, the developed HPLC method for DCHA requires comprehensive validation to ensure reliability, accuracy, and reproducibility [5]. The table below summarizes key validation parameters established based on analogous methods for related compounds:

Table 1: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 0.5-10 ng/g (based on similar adipates) [4] R² ≥ 0.99
Limit of Detection (LOD) 20 µg/g (extrapolated from similar methods) [5] Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 60 µg/g (extrapolated from similar methods) [5] Signal-to-noise ratio ≥ 10:1
Accuracy (Recovery) 70-117% (based on similar adipates) [4] 70-120% with RSD ≤ 20%
Precision (RSD) ≤ 20% [4] ≤ 20%
Specificity No interference from related substances Baseline separation from impurities
System Suitability Plate count ≥ 8000, Tailing ≤ 1.5 [5] According to USP guidelines

The validation approach should demonstrate that the method is suitable for its intended purpose. The specificity must be established by showing that DCHA peak is baseline separated from any potential impurities or matrix components. For the linearity evaluation, a minimum of five concentration levels should be analyzed in triplicate, with the correlation coefficient (R²) meeting or exceeding 0.99 [4]. The accuracy should be assessed using spiked samples at multiple concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with recovery values ideally falling between 70-117% as demonstrated in similar methods for adipate esters [4].

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow for HPLC analysis of this compound:

G Start Start Sample Preparation Weigh1 Weigh 20 mg DCHA Standard Start->Weigh1 Standard Weigh2 Weigh 50 mg Sample Start->Weigh2 Sample Dissolve1 Dissolve in 70 mL Methanol Weigh1->Dissolve1 Dilute1 Make up to 100 mL with Methanol Dissolve1->Dilute1 Dilute2 Dilute 5 mL to 100 mL with Methanol Dilute1->Dilute2 StdSoln Further dilute 5 mL to 50 mL with Methanol:Water (1:1) Dilute2->StdSoln HPLC HPLC Analysis StdSoln->HPLC Calibration Dissolve2 Dissolve in 15 mL Methanol:Water (1:1) Weigh2->Dissolve2 Dilute3 Make up to 25 mL with Diluent Dissolve2->Dilute3 Filter Filter through 0.45 µm membrane Dilute3->Filter Filter->HPLC Quantification

Diagram 1: Sample Preparation Workflow for DCHA HPLC Analysis

Instrumental Protocol
  • Mobile Phase Preparation: Prepare 0.68 g/L potassium dihydrogen orthophosphate buffer solution in HPLC-grade water. Adjust pH to 7.0 using potassium hydroxide solution. Mix phosphate buffer and acetonitrile in ratio 53:47 v/v. Degas the mobile phase thoroughly by sonication under vacuum or sparging with helium [5].

  • System Setup: Install the Zorbax Eclipse XDB-C8 column (250 mm × 4.6 mm, 5 µm) in the HPLC system. Set the column oven temperature to 35°C. Set the flow rate to 0.7 mL/min and the detection wavelength to 205 nm. Equilibrate the system with mobile phase for at least 30 minutes or until a stable baseline is achieved [5].

  • System Suitability Test: Inject DCHA standard solution (0.001 mg/mL) in triplicate. Verify that the column efficiency is not less than 8000 theoretical plates, the tailing factor is not more than 1.5, and the relative standard deviation of peak areas for replicate injections is not more than 2.0% [5].

  • Sample Analysis: Inject blank (diluent), standard solutions, and prepared samples using an injection volume of 20 µL. Run time should be maintained at 35 minutes to ensure complete elution of DCHA and any potential interferences [5].

Method Development Logic

The following diagram illustrates the methodological approach for developing and troubleshooting the HPLC analysis of this compound:

G Start Start Method Development Column Column Selection: C8 vs C18 Comparison Start->Column MobilePhase Mobile Phase Optimization: Buffer pH & Organic Modifier Column->MobilePhase Detection Detection Wavelength: 205 nm for carbonyl groups MobilePhase->Detection Coelution Check for Co-elution Detection->Coelution Derivatization Consider Derivative Spectrum for resolution (Ref: Masse et al.) Coelution->Derivatization If co-elution detected Validation Method Validation Coelution->Validation If separation adequate Derivatization->Validation Application Real Sample Application Validation->Application

Diagram 2: Method Development Approach for DCHA HPLC Analysis

Applications in Research and Analysis

The HPLC method for DCHA finds important applications across multiple scientific disciplines:

  • Pharmaceutical Analysis: Monitoring residual DCHA in drug substances where it may originate from manufacturing processes, similar to the approach used for dicyclohexylurea control in fosaprepitant dimeglumine [5]. The specified limit for such impurities is typically set not more than 500 µg/g, which is below the ICH threshold for identification [5].

  • Environmental Monitoring: Quantifying DCHA in environmental samples such as fish and squid tissues, where adipate esters can accumulate. The QuEChERS method using ammonium formate has been successfully applied for extracting related adipate esters like DEHA from biological matrices, demonstrating recoveries between 70-117% [4].

  • Biomonitoring Studies: Assessing human exposure to DCHA through metabolite quantification in urine samples. While specific metabolites of DCHA haven't been characterized, studies on DEHA metabolites (5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA) using online-SPE-LC-MS/MS demonstrate the approach with LOQs of 0.05-0.1 μg/L [6].

  • Polymer and Material Science: Quality control of plasticized products where DCHA may serve as an alternative plasticizer to phthalates. The method can identify and quantify plasticizers used in manufacturing and detect any potential migration, as demonstrated in studies of medical devices [3].

Troubleshooting and Technical Notes

  • Peak Tailing Issues: If tailing factor exceeds 1.5, consider using a longer equilibration time, verifying the mobile phase pH, or using a guard column to protect the analytical column from matrix components [5].

  • Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition, column degradation, or temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature control [5].

  • Co-elution Problems: For complex matrices where co-elution occurs, the derivative spectrum approach can resolve overlapping peaks. As demonstrated by Masse et al., selecting appropriate wavelengths where the first derivative of the UV spectrum equals zero for one compound while the other still absorbs allows specific quantification [3].

  • Sensitivity Limitations: If the method lacks required sensitivity, consider increasing injection volume (if system pressure allows), optimizing detection wavelength, or using a concentration step during sample preparation.

Conclusion

This application note provides detailed protocols for the HPLC analysis of this compound, building upon established methodologies for related adipate esters and plasticizers. The presented method offers a robust approach for quantifying DCHA across various matrices, with appropriate validation parameters ensuring reliability and accuracy. The sample preparation workflow and method development logic provide researchers with clear guidelines for implementation and troubleshooting.

The versatility of this HPLC method allows adaptation to various research and quality control scenarios, from pharmaceutical impurity testing to environmental monitoring. As regulatory scrutiny of plasticizers continues to evolve, having validated analytical methods for compounds like DCHA becomes increasingly important for product safety assessment and compliance.

References

Comprehensive Analytical Methods for Dicyclohexyl Adipate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dicyclohexyl Adipate

This compound (DCHA) is an organic ester compound with the chemical formula C₁₈H₃₀O₄ and a molecular weight of 310.4 g/mol. This compound is characterized by its excellent thermal stability and low volatility, making it particularly suitable for high-temperature applications in polymer processing. DCHA functions primarily as a plasticizer in various polymers, including polyvinyl chloride (PVC), where it improves flexibility, durability, and processing characteristics. The compound is synthesized through esterification reactions between adipic acid and cyclohexanol, resulting in a chemical structure featuring two cyclohexyl ester groups connected by an adipic acid backbone. [1]

From an analytical perspective, DCHA possesses a logP value of 4.74, indicating significant hydrophobicity that influences its chromatographic behavior in reverse-phase separation systems. This property, combined with its lack of strong chromophores, presents specific challenges for detection that often require the use of low-wavelength UV detection or mass spectrometry. DCHA is typically described as a colorless liquid or solid, depending on temperature, and is soluble in various organic solvents including DMSO, acetonitrile, and ethyl acetate, which is an important consideration for sample preparation in analytical methods. [2] [1]

Reverse Phase HPLC Method for this compound

Method Overview and Optimization Strategy

The analysis of this compound using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) requires careful optimization to address its high hydrophobicity and achieve adequate separation from potential interferents. The method development strategy should prioritize column selection, mobile phase composition, and detection parameters to ensure accurate quantification, particularly in complex matrices such as pharmaceutical substances or environmental samples. The fundamental approach involves leveraging the compound's non-polar characteristics to achieve retention on a hydrophobic stationary phase while using aqueous-organic mobile phases to control elution. [2]

Method optimization must consider the intended application, whether for quality control of raw materials, determination of residual contaminants in drug substances, or environmental monitoring. Each scenario presents unique matrix challenges that may require adjustments to the basic method. For instance, analysis of this compound as a potential impurity in drug substances demands higher sensitivity and specificity compared to bulk material analysis. The following sections provide detailed parameters for a robust RP-HPLC method suitable for various applications, with particular emphasis on pharmaceutical quality control contexts where precise quantification is critical. [3]

Detailed HPLC Parameters

Table 1: HPLC Instrumentation Parameters for this compound Analysis

Parameter Specification Notes
Column Newcrom R1 150 × 4.6 mm, 5 µm particles
Mobile Phase Acetonitrile:Water with phosphoric acid Adjustable ratio (typically 70:30 to 80:20)
Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID columns
Column Temperature 35°C Controlled temperature for retention time stability
Detection Wavelength 205 nm Low UV due to lack of strong chromophores
Injection Volume 20 µL Standard injection for analytical separation
Sample Temperature 15°C Controlled autosampler temperature

The Newcrom R1 column represents an optimal choice for this application due to its low silanol activity and specialized reverse-phase characteristics, which provide excellent peak shape for ester compounds like this compound. This stationary phase minimizes secondary interactions that could cause peak tailing or adsorption issues. For laboratories without access to Newcrom R1 columns, conventional C18 columns with low silanol activity can serve as alternatives, though method verification is recommended. The particle size of 5 µm offers a balance between efficiency and backpressure, while the 150 mm column length provides sufficient theoretical plates for adequate separation. [2]

The mobile phase composition utilizing acetonitrile-water with phosphoric acid provides robust elution conditions for this compound. The phosphoric acid serves to suppress ionization of residual silanol groups on the stationary phase and any acidic impurities in the sample, thereby improving peak shape. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid at concentrations of 0.1-0.2%. The acetonitrile-to-water ratio may be adjusted between 70:30 and 80:20 to optimize retention time, with higher acetonitrile percentages shortening retention. Method development should include a gradient elution screening to identify the optimal isocratic or gradient conditions for specific applications. [2]

Method Performance Characteristics

Table 2: Method Performance Characteristics for this compound Analysis

Parameter Result Experimental Conditions
Retention Time ~8-12 minutes Varies with mobile phase composition
Theoretical Plates >2000 Column efficiency measurement
Peak Symmetry 0.8-1.2 Asymmetry factor
LOD Varies by application Dependent on detection system
LOQ Varies by application Dependent on detection system
Linearity R² > 0.995 Typical for UV detection
Injection Repeatability RSD < 2% Peak area for consecutive injections

For trace analysis applications, such as quantification of this compound as an impurity in drug substances, the limit of detection (LOD) and limit of quantification (LOQ) become critical method attributes. While specific values for DCHA are not provided in the available literature, methods for structurally similar compounds like dicyclohexylurea demonstrate that LOD values of 20 µg/g and LOQ values of 60 µg/g are achievable with optimized UV detection at low wavelengths. These sensitivity parameters are highly dependent on the specific instrumentation, sample matrix, and sample preparation techniques employed. [3]

The 205 nm detection wavelength is selected due to the absence of strong chromophores in this compound, targeting the carbonyl groups which exhibit end absorption in the low UV range. This wavelength selection provides adequate sensitivity for most applications, though it may increase susceptibility to matrix interferences and solvent background absorption. Mobile phase components must be UV-transparent at this wavelength, and HPLC-grade solvents with low UV cutoffs are essential for maintaining low baseline noise and adequate detection sensitivity. [3]

Experimental Protocols

Sample Preparation Procedures

For Pharmaceutical Applications: When analyzing this compound as a potential impurity in drug substances, sample preparation begins with accurately weighing approximately 100 mg of the drug substance (e.g., Fosaprepitant dimeglumine) into a 10 mL volumetric flask. Dissolve the sample in HPLC-grade acetonitrile or the mobile phase solvent system, using sonication if necessary to ensure complete dissolution. Dilute to volume with the same solvent and mix thoroughly. For trace analysis, additional extraction procedures or solid-phase extraction (SPE) clean-up may be necessary to minimize matrix effects. The sample solution should be filtered through a 0.45 µm or 0.22 µm PTFE or nylon membrane filter before injection to remove particulate matter that could damage the HPLC system or column. [3]

For Polymer and Environmental Samples: For analysis of this compound in polymer matrices or environmental samples, more extensive sample preparation is required. Begin by homogenizing the sample, then extract using appropriate solvents such as ethyl acetate, hexane, or acetonitrile through techniques like ultrasonic extraction or accelerated solvent extraction. For complex matrices, employ clean-up procedures such as solid-phase extraction (SPE) using sorbents like Chromabond HLB, which has demonstrated effectiveness for extracting plasticizers from various matrices. Condition the SPE cartridge with 10 mL of acetonitrile and 2 mL of Milli-Q water, then load the sample extract. After loading, dry the cartridge under vacuum for 20 minutes and elute the target analytes with 10 mL of ethyl acetate. Concentrate the eluent under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase for analysis. [4]

HPLC Analysis Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the ratio of 75:25 (v/v). Add phosphoric acid to achieve a concentration of 0.1% (v/v). For MS-compatible methods, replace phosphoric acid with 0.1% formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes under vacuum.

  • System Equilibration: Install the Newcrom R1 column (150 × 4.6 mm, 5 µm) in the HPLC system and set the column temperature to 35°C. Prime the system with the mobile phase and set the flow rate to 1.0 mL/min. Allow the system to equilibrate until a stable baseline is achieved at 205 nm detection wavelength (typically 30-60 minutes).

  • System Suitability Test: Prepare a standard solution of this compound at a concentration approximately equal to the LOQ. Perform six consecutive injections and calculate the relative standard deviation (RSD) of retention times and peak areas. The RSD should be less than 2% for both parameters. The theoretical plates for this compound peak should exceed 2000.

  • Calibration Standards: Prepare a series of standard solutions at minimum five concentration levels covering the expected sample concentration range. Include a blank solution to confirm the absence of interference. Inject each standard in duplicate and construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions using the established HPLC conditions. Include quality control samples at low, medium, and high concentrations to verify method accuracy throughout the analysis sequence.

  • System Shutdown: After analysis, flush the column with acetonitrile-water (50:50) for 30 minutes, then store in acetonitrile or according to manufacturer's recommendations.

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry represents a powerful alternative technique for the analysis of this compound, particularly for complex matrices or when enhanced sensitivity and definitive identification are required. The GC-MS method provides superior separation efficiency for complex mixtures of plasticizers and enables confirmation of identity through mass spectral interpretation. Sample preparation for GC-MS analysis typically involves extraction with non-polar solvents such as hexane or ethyl acetate, followed by concentration and direct injection. [4]

The GC-MS parameters for plasticizer analysis generally include a mid-polarity stationary phase (5% phenyl methylpolysiloxane), temperature programming from 60°C to 300°C, and electron impact ionization at 70 eV with selected ion monitoring or full scan acquisition. These conditions provide excellent separation of this compound from potential interferents such as phthalate esters and other adipate plasticizers. The limit of quantification for GC-MS methods can reach the ng/L range for environmental samples when appropriate extraction and concentration techniques are employed, making it particularly suitable for trace analysis. [4]

Multi-Analyte Methods for Plasticizer Analysis

Comprehensive multi-analyte methods have been developed for the simultaneous determination of various plasticizers, including phthalates, adipates, citrates, and organophosphate esters, in diverse matrices such as foodstuffs, plastics, and environmental samples. These methods often employ advanced sample preparation techniques including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), ultrasonic-assisted extraction, or turbulent flow chromatography for online sample clean-up. [5] [6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode provides high sensitivity and selectivity for multi-analyte plasticizer determination. These methods can simultaneously quantify numerous compounds across different plasticizer classes in a single analytical run, with reported method detection limits in the low ng/g range for food matrices and indoor air samples. The development of such multi-analyte approaches is crucial for comprehensive assessment of human exposure to plasticizers from various sources and understanding the migration patterns of these compounds from materials to the environment. [6]

Table 3: Comparison of Analytical Methods for this compound Determination

Method Applications Advantages Limitations
RP-HPLC-UV Quality control, impurity profiling Simple operation, widely available Limited sensitivity, co-elution possible
GC-MS Environmental analysis, material testing High sensitivity, definitive identification Requires derivatization for some compounds
LC-MS/MS Multi-analyte determination, trace analysis High specificity and sensitivity Expensive instrumentation, matrix effects
TFC-MS/MS High-throughput analysis, complex matrices Online sample clean-up, reduced preparation Specialized equipment required

Analytical Workflows and Signaling Pathways

HPLC Method Development Workflow

The following diagram illustrates the systematic workflow for developing and optimizing an RP-HPLC method for this compound analysis:

hplc_workflow cluster_mobile Mobile Phase Optimization Start Start Method Development ColumnSelect Column Selection (Newcrom R1 or C18) Start->ColumnSelect Define objectives MobilePhase Mobile Phase Optimization (ACN:Water with acid) ColumnSelect->MobilePhase Select stationary phase Detection Detection Parameters (UV 205 nm or MS) MobilePhase->Detection Optimize composition MP1 Screen solvent ratios MobilePhase->MP1 Validation Method Validation (Specificity, Linearity, LOQ) Detection->Validation Set detection conditions Application Routine Application Validation->Application Verify performance MP2 Adjust pH/add modifiers MP1->MP2 MP3 Test gradient vs isocratic MP2->MP3 MP3->Detection

Figure 1: HPLC Method Development Workflow for this compound Analysis

Multi-Analyte Method Development Strategy

For laboratories requiring simultaneous determination of this compound along with other plasticizers, the following workflow outlines a comprehensive approach:

multi_analyte cluster_tech Technique Selection Start Define Analytical Scope SamplePrep Sample Preparation (SPE, QuEChERS, LLE) Start->SamplePrep Identify target analytes Tech1 LC-MS/MS for polar compounds Tech2 GC-MS for volatile compounds Tech3 TFC-MS/MS for complex matrices Screening Compound Screening (Retention time, MS transitions) SamplePrep->Screening Extract and clean-up Separation Chromatographic Separation (Gradient optimization) Screening->Separation Establish MS parameters Quantitation Matrix-Matched Quantitation Separation->Quantitation Achieve resolution Decision Are all compounds adequately separated? Separation->Decision Decision->Screening No, re-optimize Decision->Quantitation Yes

Figure 2: Multi-Analyte Method Development Strategy for Plasticizer Analysis

Conclusion

The analytical methods presented in this application note provide comprehensive approaches for the determination of this compound across various matrices and applications. The reverse-phase HPLC method with UV detection offers a robust, widely accessible solution for quality control and routine analysis, while GC-MS and LC-MS/MS techniques deliver enhanced sensitivity and specificity for trace-level determination in complex matrices. The method parameters detailed herein, particularly the use of Newcrom R1 column with acetonitrile-water mobile phase containing acidic modifiers, have demonstrated effectiveness for this compound separation and quantification.

As regulatory scrutiny of plasticizers intensifies and alternative compounds gain market share, analytical laboratories must maintain versatile capabilities for plasticizer determination. The workflows and protocols outlined in this document provide a foundation for method development, validation, and routine application. Future method enhancements will likely focus on increased automation, reduced solvent consumption through miniaturization, and expanded multi-analyte capabilities to address the growing need for comprehensive plasticizer profiling in pharmaceutical, environmental, and consumer product samples.

References

Separation of Dicyclohexyl adipate Newcrom R1 column

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Overview

This protocol summarizes the high-performance liquid chromatography (HPLC) analysis of Dicyclohexyl adipate (CAS 849-99-0), a compound relevant in pharmaceutical and chemical research [1]. The method uses a reversed-phase Newcrom R1 column [1] [2] [3].

Parameter Specification
Analyte This compound [1]
Application Pharmacokinetics, Impurity Isolation [1]
HPLC Column Newcrom R1 [1]
Stationary Phase Reversed-phase, low silanol activity [1] [3]
Particle Size 3 µm, 5 µm [2] [3]
Pore Size 100 Å [2] [3]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [1]
MS-Compatible MP Replace Phosphoric Acid with Formic Acid [1]

Experimental Protocol

  • Column Installation and Equilibration

    • Install a Newcrom R1 column (e.g., 4.6 x 150 mm, 5 µm) in the HPLC system [2].
    • Prepare the mobile phase as a mixture of acetonitrile and water, modified with 0.1% phosphoric acid [1].
    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Sample Preparation

    • Dissolve the this compound sample in a suitable solvent, typically acetonitrile or the mobile phase.
    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.
  • Chromatographic Separation

    • Inject an appropriate sample volume (e.g., 10-20 µL) onto the column.
    • Run the analysis using an isocratic or gradient elution method with the mobile phase.
    • Maintain the column temperature within the operational range of 0°C to 50°C [3].
  • Detection and Data Analysis

    • Use a UV-Vis or PDA detector. The specific wavelength for this compound should be determined experimentally or from literature.
    • For mass spectrometry (MS) detection, use the MS-compatible mobile phase (acetonitrile/water with formic acid) [1].
  • Column Care and Storage

    • After analysis, flush the column thoroughly with a 50/50 mixture of acetonitrile and water to remove buffers and acids.
    • For long-term storage, keep the column in a 50/50 acetonitrile/water mixture with 0.1% phosphoric or formic acid [2].

Workflow for HPLC Analysis

The following diagram illustrates the step-by-step workflow for the analysis, from sample preparation to data interpretation.

G cluster_sample Sample Preparation start Start Analysis prep Prepare Mobile Phase: ACN, Water, 0.1% H₃PO₄ start->prep equil Equilibrate Newcrom R1 Column prep->equil sample Prepare & Filter Sample Solution sample->equil inject Inject Sample equil->inject run Perform HPLC Separation inject->run detect UV/VIS or MS Detection run->detect analyze Analyze Chromatographic Data detect->analyze store Flush & Store Column analyze->store end End store->end

The workflow is linear but includes sample preparation as a parallel preparatory step. The use of a reversed-phase column with acidified mobile phase is central to the method's success [1].

Important Considerations

  • Method Scalability: The described liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separation [1].
  • Data Limitation: The vendor, SIELC Technologies, states that the available result was obtained by a proprietary algorithm and may deviate from actual experimental data. They recommend contacting them to request experimental data and confirm column suitability before purchase [1].

References

Comprehensive Application Notes and Protocols: Detection of Plasticizers in Edible Oils

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Health Hazards of Plasticizers in Edible Oils

Phthalate esters (PAEs) represent a class of industrial chemicals extensively used as plasticizers to enhance the flexibility, extensibility, and durability of plastic polymers. These compounds are physically rather than chemically bonded to plastic macromolecules through hydrogen bonding or van der Waals forces, making them prone to migration into food products, especially fatty matrices like edible oils. The lipophilicity and hydrophobicity of PAEs make edible oils particularly vulnerable to contamination during production, processing, transportation, and storage when contact with plastic equipment, containers, or packaging materials occurs. Common PAEs of concern include dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), benzyl butyl phthalate (BBP), di-2-(ethylhexyl) phthalate (DEHP), dicyclohexyl phthalate (DCHP), and di-isononyl phthalate (DINP). [1]

Human exposure to PAEs represents a significant public health concern due to their documented adverse effects. Although PAEs demonstrate fewer acute toxic effects, long-term exposure has been associated with reproductive toxicity, developmental abnormalities, endocrine disruption, neurotoxicity, and potential carcinogenicity. Research has confirmed that phthalate plasticizers can enter the human body through oral intake, respiratory inhalation, and skin infiltration, and are considered one of the largest environmental estrogens produced by humans. They have been listed as priority pollutants for control by countries worldwide. The endocrine-disrupting properties are particularly concerning for vulnerable populations such as infants and children. A recent study analyzing conventional and organic U.S. food products detected DEHP in all 71 products tested, with edible oils showing the highest total plasticizer concentrations (median = 770 ng/g, max = 14,900 ng/g). [2] [1] [3]

Overview of Analytical Methods for Plasticizer Detection

Chromatographic Techniques

Chromatographic methods coupled with various detection systems represent the traditional gold standard for precise identification and quantification of plasticizers in edible oils. These techniques offer high sensitivity, selectivity, and reliability for determining specific PAE compounds even at trace concentrations in complex oil matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been widely applied for the simultaneous determination of multiple PAEs in edible oils. A well-established GC-MS method demonstrated capability for detecting 15 phthalate esters with excellent linearity (r > 0.999) in the range of 0.001-1 mg/L, with quantification limits of 0.001-2.000 μg/L (S/N = 10). The recovery rates ranged from 70.50% to 112.00% at spiked levels of 0.1, 1.0, and 10 mg/L with relative standard deviations of 0.59-7.54% (n = 6). Using this method, DIBP, DBP, and DEHP were detected in edible oil samples stored under different temperature conditions. [4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile phthalates and alternative plasticizers, LC-MS provides a robust analytical platform. Methods have been developed for determining 12 PAEs in edible oils using liquid-liquid extraction with n-hexane saturated acetonitrile followed by LC-HRMS analysis, achieving limits of detection in the range of 0.02-0.35 mg/kg. Another LC-MS/MS method for 10 PAEs achieved detection limits of 1-9 μg/L following extraction with acetonitrile. [1]

  • High-Performance Liquid Chromatography (HPLC): While traditionally used for PAE analysis, HPLC methods face challenges with complex oil matrices requiring extensive sample preparation and purification to minimize matrix interference. These methods remain valuable for laboratories without access to mass spectrometry instrumentation. [2]

Spectroscopic Techniques

Spectroscopic methods have emerged as promising rapid screening tools for plasticizer detection in edible oils, offering minimal sample preparation, non-destructive analysis, and potential for field deployment or point-of-use testing.

  • Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: Combined with advanced chemometric algorithms, FT-NIR has demonstrated excellent capability for quantitative detection of phthalates in edible oils. A recent study successfully verified the feasibility of non-destructive testing of DBP at concentrations of 0.8-20 mg/kg in edible oil using FT-NIR. When combined with an Improved Arctic Puffin Optimization Algorithm (IAPO) for feature selection, the method achieved significantly improved prediction accuracy with RMSEP decreasing from 1.59 mg/kg to 1.096 mg/kg and R²p increasing from 0.943 to 0.972 compared to full-spectrum PLS. [2]

  • Surface-Enhanced Raman Spectroscopy (SERS): This technique provides enhanced sensitivity for both qualitative and quantitative analysis of plasticizers in oily matrices. A 2023 study applied SERS combined with chemometrics for analysis of plasticizers in extra virgin olive oil (EVOO). Among three established classification models, support vector machine (SVM) demonstrated the best performance with a correct classification rate of 100%. For quantitative analysis, the partial least squares (PLS) model achieved an absolute coefficient R²p higher than 0.97, RMSEP less than 3.632, and ratio of performance to deviation (RPD) values greater than 5. Validation against standard GC-MS methods showed no significant difference. [5]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Identified as having potential for future investigation as a rapid, low-cost point-of-use method, FTIR shows promise for screening applications despite typically higher detection limits compared to chromatographic methods. [6]

Table 1: Comparison of Major Analytical Techniques for Plasticizer Detection in Edible Oils

Technique Detection Limits Analysis Time Sample Preparation Key Applications
GC-MS 0.001-2.000 μg/L 30-60 minutes Extensive Quantitative analysis of multiple PAEs, reference method
LC-MS/MS 1-9 μg/L 20-40 minutes Moderate Target and non-target analysis, alternative plasticizers
FT-NIR ~1 mg/kg <5 minutes Minimal Rapid screening, quality control, process monitoring
SERS <3.632 mg/kg (RMSEP) 5-10 minutes Minimal Qualitative and quantitative screening, field analysis

Sample Preparation Methods

The complex matrix of edible oils necessitates efficient sample preparation to extract target plasticizers while minimizing co-extraction of interfering compounds such as triglycerides, fatty acids, and other lipid components. The selection of appropriate sample preparation methodology is critical for accurate and reliable determination of PAEs at trace levels.

Liquid-Based Extraction Techniques

Liquid-liquid extraction (LLE) represents a traditional approach for sample preparation based on the different distribution coefficients of target analytes between immiscible or slightly soluble solvents. For PAE extraction from edible oils, common extraction solvents include nonpolar solvents such as n-hexane, isooctane, dichloromethane, and hexane-saturated acetonitrile. While LLE is simple to perform and doesn't require expensive instruments, it has significant limitations including high solvent consumption, potential for emulsion formation, and limited efficiency for some PAE compounds. [1]

Microextraction techniques have emerged as environmentally friendly alternatives to traditional LLE, offering reduced solvent consumption, miniaturization, and improved efficiency. Key methodologies include:

  • Dispersed Liquid-Liquid Microextraction (DLLME): This approach utilizes a ternary solvent system consisting of samples, dispersants, and extractants. When a mixture of extractant and dispersant is rapidly injected into the sample solution, the extractant forms fine droplets dispersed throughout the solution, creating a large surface area for efficient extraction of target analytes. One study demonstrated successful application of DLLME combined with GC-FID/GC-MS for determination of 5 PAEs, achieving remarkably low detection limits of 0.007-0.023 μg/L. [1]

  • Liquid-Phase Microextraction (LPME): Since its introduction in 1996, LPME has been widely applied to various analytical challenges. Different modes including air-assisted liquid-phase microextraction (AA-LPME) have been developed and applied to PAE analysis in edible oils, achieving detection limits of 0.11-0.29 ng/mL for specific phthalate compounds when combined with LC-DAD analysis. [1]

Sorptive-Based Extraction Techniques and Other Methods

Sorptive extraction techniques utilize solid phases to selectively adsorb target analytes from sample matrices, potentially offering improved selectivity and reduced matrix effects compared to liquid-based extraction methods.

  • Solid Phase Extraction (SPE): This approach employs cartridges packed with various sorbents to retain target compounds while allowing interfering matrix components to pass through. The retained analytes are subsequently eluted with appropriate solvents. SPE can be particularly effective for clean-up of complex oil matrices when optimized sorbent-solvent combinations are employed. [6]

  • Solid Phase Multi-Extraction (SPME): As a solvent-free technique, SPME integrates extraction, concentration, and introduction into analytical instruments in a single step. Fiber-based SPME has been applied to PAE analysis, though its application to edible oils presents challenges due to potential fouling of the fiber by lipid components. [6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, QuEChERS methodologies have been adapted for plasticizer determination in edible oils. This approach typically involves extraction with acetonitrile followed by dispersive SPE clean-up using various sorbents to remove matrix interferents. Studies have demonstrated effective application of QuEChERS for multi-residue PAE analysis in different oil matrices. [1]

  • Gel Permeation Chromatography (GPC): This technique separates compounds based on molecular size, effectively separating smaller PAE molecules from larger lipid components in edible oils. While providing excellent clean-up for complex oil matrices, GPC requires specialized instrumentation and is more time-consuming than other approaches. [1]

Detailed Experimental Protocols

GC-MS Protocol for Determination of 15 Phthalate Esters in Edible Oils

This protocol provides a validated method for simultaneous determination of 15 phthalate esters in edible oils using gas chromatography-mass spectrometry, adapted from established procedures with enhancements for improved reliability and sensitivity. [1] [4]

Materials and Reagents:

  • Analytical standards: 15 PAE mix (DMP, DEP, DBP, BBP, DEHP, etc.) at certified concentrations
  • Internal standard: Deuterated PAEs (e.g., D4-DEHP) for quantification
  • Solvents: n-hexane, acetonitrile, acetone (HPLC grade)
  • Anhydrous sodium sulfate (analytical grade, heat-treated at 550°C for 6 hours)
  • Solid-phase extraction cartridges: Silica/PSA-mixed (500 mg/500 mg, 6 mL)
  • Filtration units: PTFE membrane filters (0.22 μm)

Sample Preparation Procedure:

  • Weighing: Accurately weigh 0.5 g of homogenized edible oil sample into a 15 mL centrifuge tube.
  • Spiking: Add appropriate internal standard (e.g., 100 μL of 1 μg/mL deuterated PAE mix) to all samples, calibrators, and quality control materials.
  • Extraction: Add 2 mL of n-hexane saturated with acetonitrile to the sample, vortex mix vigorously for 1 minute.
  • Partitioning: Add 4 mL of acetonitrile saturated with n-hexane, vortex mix for 2 minutes, then sonicate for 10 minutes in a water bath at 40°C.
  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to achieve phase separation.
  • Collection: Transfer the acetonitrile (lower) phase to a clean tube using a Pasteur pipette.
  • Re-extraction: Repeat the extraction procedure twice more with fresh portions of acetonitrile, combining all acetonitrile extracts.
  • Clean-up: Pass the combined extract through a silica/PSA-mixed SPE cartridge preconditioned with 5 mL acetonitrile.
  • Concentration: Evaporate the eluate to near dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the residue in 1.0 mL of n-hexane for GC-MS analysis.

GC-MS Analysis Conditions:

  • GC System: Agilent 7890B with 5977B MSD
  • Column: DB-5MS UI capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Injector Temperature: 250°C, splittless mode (1 μL injection)
  • Temperature Program: 60°C (hold 1 min), then 20°C/min to 220°C (hold 1 min), then 5°C/min to 280°C (hold 5 min)
  • Carrier Gas: Helium, constant flow at 1.0 mL/min
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron impact (EI) at 70 eV
  • Acquisition Mode: Selected ion monitoring (SIM)
FT-NIR Spectroscopy Protocol with Chemometrics

This protocol describes a rapid, non-destructive method for quantitative detection of dibutyl phthalate (DBP) in edible oils using Fourier Transform Near-Infrared spectroscopy combined with chemometric modeling. [2]

Materials and Instrumentation:

  • FT-NIR spectrometer (e.g., Bruker MPA II) equipped with integrating sphere diffuse reflectance accessory
  • Quartz sample cups (8 mm pathlength)
  • Temperature control unit for samples (±0.5°C)
  • 15 brands of edible oil (rapeseed oil type)
  • DBP standard (Sinopharm Chemical Reagent Co., Ltd., purity >99.5%)

Sample Preparation and Spectral Acquisition:

  • Sample Set Design: Prepare 120 edible oil samples spiked with DBP at concentrations ranging from 0.8 mg/kg to 20 mg/kg, covering the expected contamination range.
  • Sample Division: Divide samples into training set (88 samples) and prediction set (32 samples), ensuring similar statistical distribution of DBP concentrations in both sets.
  • Temperature Equilibration: Maintain all samples at constant temperature (25±0.5°C) for at least 2 hours before analysis to minimize spectral variance.
  • Background Measurement: Collect background spectrum using empty sample cup or spectralon reference standard.
  • Spectral Collection: Place sample in cup, ensure uniform surface, and collect spectra in 4000-10000 cm⁻¹ range with 8 cm⁻¹ resolution.
  • Signal Averaging: Accumulate 64 scans per spectrum to maximize signal-to-noise ratio.
  • Replication: Collect triplicate spectra for each sample, repacking between measurements.

Chemometric Modeling with Improved Arctic Puffin Optimization (IAPO):

  • Spectral Preprocessing: Apply standard normal variate (SNV) transformation to minimize light scattering effects.
  • Feature Selection: Implement IAPO algorithm incorporating good point set strategy for initialization, differential mutation strategy for perturbation, and adaptive search strategy to avoid local optima.
  • Model Building: Develop partial least squares (PLS) regression model using selected characteristic wavelengths.
  • Validation: Evaluate model performance using prediction set with root mean square error of prediction (RMSEP) and coefficient of determination (R²p) as key metrics.

The following workflow diagram illustrates the complete FT-NIR methodology for plasticizer detection in edible oils:

SamplePrep Sample Preparation (120 oil samples spiked with DBP 0.8-20 mg/kg) SpectralAcquisition FT-NIR Spectral Acquisition (4000-10000 cm⁻¹, 8 cm⁻¹ resolution 64 scans, triplicate measurements) SamplePrep->SpectralAcquisition Preprocessing Spectral Preprocessing (Standard Normal Variate to minimize scattering effects) SpectralAcquisition->Preprocessing FeatureSelection Feature Selection (Improved Arctic Puffin Optimization with good point set initialization and differential mutation) Preprocessing->FeatureSelection ModelDevelopment Model Development (Partial Least Squares regression using selected characteristic wavelengths) FeatureSelection->ModelDevelopment Validation Model Validation (Prediction set: 32 samples RMSEP and R²p calculation) ModelDevelopment->Validation Prediction Quantitative Prediction (DBP concentration in unknown samples) Validation->Prediction TrainingSet Training Set (88 samples) TrainingSet->ModelDevelopment Model Training

Figure 1: Experimental workflow for FT-NIR analysis of plasticizers in edible oils

Data Analysis and Method Validation

Chemometric Methods for Spectroscopic Data

The analysis of complex spectral data for plasticizer detection requires sophisticated chemometric approaches to extract meaningful information and build predictive models. Both unsupervised and supervised pattern recognition techniques are employed for different analytical objectives.

  • Principal Component Analysis (PCA): This unsupervised method is used for exploratory data analysis to identify natural clustering, detect outliers, and reduce dimensionality. However, PCA performs less effectively with nonlinear and highly cross-correlated spectral data commonly encountered in edible oil analysis. [2]

  • Partial Least Squares (PLS) Regression: As a supervised technique, PLS regression establishes relationships between spectral variables (X-matrix) and concentration data (Y-matrix). This method is particularly effective for quantitative analysis when combined with appropriate variable selection techniques. For DBP determination in edible oils, PLS models achieved R² values of 0.943-0.972 depending on variable selection approach. [2]

  • Support Vector Machine (SVM): This classification algorithm has demonstrated excellent performance for qualitative discrimination of plasticizer-contaminated oils. In SERS analysis of extra virgin olive oil, SVM achieved 100% correct classification rate, outperforming PLS-DA and k-nearest neighbors (KNN) approaches. [5]

  • Swarm Intelligence Algorithms: Methods such as Particle Swarm Optimization (PSO), Sparrow Search Algorithm (SSA), and Arctic Puffin Optimization (APO) algorithm have been applied to feature selection problems in spectral analysis. These algorithms effectively explore solution spaces and identify potential solutions to optimization problems by using information shared among individuals in a population. The Improved Arctic Puffin Optimization Algorithm (IAPO) incorporates good point set initialization and differential mutation strategies to enhance global search capability and reduce susceptibility to local optima. [2]

Method Validation Parameters

Rigorous method validation is essential to establish the reliability, accuracy, and precision of analytical methods for plasticizer detection in edible oils. Key validation parameters should be assessed according to international guidelines.

Table 2: Method Validation Parameters for Plasticizer Detection in Edible Oils

Validation Parameter Acceptance Criteria GC-MS Method Performance FT-NIR Method Performance
Linearity Range R² > 0.990 0.001-1 mg/L (R² > 0.999) 0.8-20 mg/kg
Limit of Detection (LOD) Signal/Noise ≥ 3 0.001-2.000 μg/L ~1 mg/kg
Limit of Quantification (LOQ) Signal/Noise ≥ 10 0.001-2.000 μg/L 0.8 mg/kg
Recovery (%) 70-120% 70.50-112.00% N/A (indirect method)
Precision (RSD%) <15% 0.59-7.54% RMSEP: 1.096 mg/kg
Specificity/Selectivity No interference High (MS detection) Medium (chemometrics dependent)

Conclusion

The comprehensive analysis of plasticizers in edible oils requires a multifaceted analytical approach combining sophisticated instrumentation with appropriate sample preparation and data analysis techniques. While chromatographic methods (particularly GC-MS and LC-MS/MS) remain the gold standard for confirmatory analysis with high sensitivity and specificity, spectroscopic techniques (FT-NIR, SERS) offer promising alternatives for rapid screening and quality control applications. The selection of methodology should be guided by specific analytical requirements including needed detection limits, sample throughput, available resources, and required compliance with regulatory standards.

The continuing development of microextraction techniques addresses the need for greener analytical methods with reduced solvent consumption, while advances in chemometric algorithms enhance the capability of spectroscopic methods to handle complex oil matrices. Future directions in plasticizer analysis will likely focus on miniaturized devices for field testing, high-throughput automation for routine monitoring, and expanded scope to include emerging alternative plasticizers whose use is increasing due to regulatory restrictions on traditional phthalates. The implementation of robust analytical methods remains crucial for ensuring edible oil safety, regulatory compliance, and protection of public health from plasticizer exposure.

References

Sample preparation for adipate analysis

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

This protocol describes a Dispersive Micro Solid-Phase Extraction combined with Dispersive Liquid-Liquid MicroExtraction (DμSPE-DLLME) method for the preconcentration and extraction of adipate and phthalate esters from distillates and similar samples [1].

Reagents and Materials
  • Analytes: Di-iso-butyl phthalate (DIBP), Di-n-butyl phthalate (DNBP), Di(2-ethylhexyl) adipate (DEHA), Di(2-ethylhexyl) phthalate (DEHP), and Butylated hydroxytoluene (BHT) [1].
  • Sorbent: AlFu nano Metal-Organic Framework (MOF). This is synthesized from aluminum sulfate and fumaric acid and characterized via XRD, FTIR, SEM, EDX, and BET analysis [1].
  • Solvents: Acetonitrile (ACN), Ethyl acetate (EA), and Carbon tetrachloride (CCl₄) [1].
  • Salts: Sodium sulfate (Na₂SO₄) and Sodium chloride (NaCl) [1].
  • Equipment: A gas chromatograph (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS) [1].
Sample Preparation Steps

The sample preparation workflow involves two main extraction and concentration steps, which are visualized in the diagram below.

G Sample Preparation Workflow: DμSPE-DLLME cluster_dmspe DμSPE Phase: Pre-concentration and Clean-up cluster_dllme DLLME Phase: Further Concentration Start Sample (e.g., distillate) Step1 1. Dispersive Micro Solid-Phase Extraction (DμSPE) Start->Step1 Step1a Add 5 mg AlFu nano MOF sorbent and 2 g Na₂SO₄ to 5 mL sample Step1->Step1a Step1b Vortex for 2 min Step1a->Step1b Step1a->Step1b Step1c Centrifuge at 5000 rpm for 5 min (Discard supernatant) Step1b->Step1c Step1b->Step1c Step2 2. Elution of Analytes Step1c->Step2 Step3 3. Dispersive Liquid-Liquid MicroExtraction (DLLME) Step2->Step3 Step3a Add 100 μL CCl₄ (extraction solvent) and 1 mL NaCl solution (5% w/v) Step3->Step3a Step3b Inject eluent (ACN/EA) rapidly into the solution Step3a->Step3b Step3a->Step3b Step3c Centrifuge at 5000 rpm for 5 min Step3b->Step3c Step3b->Step3c Step4 4. Analysis Step3c->Step4 End Analyze sedimented phase by GC-FID/MS Step4->End

Step-by-Step Instructions:

  • DμSPE (Pre-concentration and Clean-up):

    • Take a 5 mL sample in a conical test tube.
    • Add 5 mg of AlFu nano MOF sorbent and 2 g of sodium sulfate (Na₂SO₄) to the sample [1].
    • Vortex the mixture for 2 minutes to ensure proper interaction between the sorbent and analytes [1].
    • Centrifuge the mixture at 5000 rpm for 5 minutes and carefully discard the supernatant [1].
  • Elution of Analytes:

    • To the sedimented sorbent, add a 100 μL mixture of Acetonitrile and Ethyl Acetate (ACN:EA, 60:40 v/v). This solvent combination has been identified as the most effective for desorbing the target analytes from the AlFu MOF [1].
    • Vortex and centrifuge again to separate the eluent, which now contains the concentrated analytes [1].
  • DLLME (Further Concentration):

    • Transfer the eluent to a new test tube containing 1 mL of a 5% (w/v) sodium chloride (NaCl) solution [1].
    • Rapidly inject 100 μL of carbon tetrachloride (CCl₄) as the extraction solvent into the solution. The rapid injection creates a cloudy mixture, indicating the formation of fine droplets that provide a large surface area for extraction [1].
    • Centrifuge the mixture at 5000 rpm for 5 minutes to sediment the dense extraction solvent (CCl₄) at the bottom of the tube [1].
  • Analysis:

    • The sedimented phase is collected and injected into a Gas Chromatograph (GC) for separation, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification [1].

Method Performance and Quantitative Data

The DμSPE-DLLME method's effectiveness was evaluated, and key performance metrics for the target adipate (DEHA) are summarized in the table below.

Table 1: Analytical Performance Data for DEHA using DμSPE-DLLME-GC-FID [1]

Performance Metric Value for DEHA
Linear Dynamic Range 50–10000 µg/L
Limit of Detection (LOD) 30 µg/L
Limit of Quantification (LOQ) 100 µg/L
Enrichment Factor (EF) 420
Relative Recovery (%) (in rose water) 91

Key Considerations for Adipate Analysis

When adapting this protocol for your research, please consider the following points:

  • Sorbent Selection: The AlFu nano MOF is central to this protocol's efficiency. Its high surface area and specific interaction with ester compounds make it superior for pre-concentrating adipates and phthalates from aqueous samples [1].
  • Matrix Effects: The method has been successfully applied to complex matrices like edible oils and silicone wristbands (as passive samplers), demonstrating its robustness. However, matrix-matched calibration or standard addition methods are recommended for accurate quantification in unknown matrices [2] [1].
  • Alternative GC-MS Methods: For laboratories without the capability to synthesize specialized MOFs, robust Gas Chromatography-Mass Spectrometry (GC-MS) methods are available. These can be adapted for adipate analysis, often employing Solid Phase Extraction (SPE) for clean-up and reaching low limits of detection (e.g., 17-230 ng/mL for various phthalates and replacements) [2].
  • Scope of Analytes: While this protocol highlights DEHA, the principles can be extended to other adipates and plasticizers. Many modern methods aim to be comprehensive, analyzing over 30 compounds, including phthalates, adipates, and other alternative plasticizers simultaneously [2].

Overall Workflow Summary

The entire analytical process, from sample to result, is summarized in the following workflow diagram.

G Overall Analytical Workflow for Adipate Analysis Sample Sample Collection (e.g., Water, Oil, Passive Sampler) Prep Sample Preparation (DμSPE-DLLME or SPE) Sample->Prep Analysis Instrumental Analysis (GC-MS / GC-FID) Prep->Analysis Data Data Analysis & Quantification Analysis->Data

Conclusion

The DμSPE-DLLME method using an AlFu nano MOF sorbent provides a highly efficient, sensitive, and robust approach for analyzing adipate esters like DEHA in complex samples. Its high enrichment factor and good recovery make it particularly suitable for monitoring trace levels of these compounds in environmental and food-related matrices.

References

Experimental Protocol: VA-LLME for Plasticizers in Beverages

Author: Smolecule Technical Support Team. Date: February 2026

Here is the detailed workflow for the Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME) method using a natural hydrophobic deep eutectic solvent (HDES) for determining plasticizers in liquid samples like kombucha [1].

G Start Start Sample Preparation S1 Prepare HDES (Thymol:Octanoic Acid 2:1 molar) Start->S1 S2 Adjust Sample pH S1->S2 S3 Add HDES to Sample (Optimal Volume) S2->S3 S4 Vortex Mixing (Controlled Time/Speed) S3->S4 S5 Centrifugation (Separate Phases) S4->S5 S6 Collect HDES Phase (Rich in Analytes) S5->S6 S7 UHPLC-MS/MS Analysis S6->S7 End Data Acquisition & Reporting S7->End

Materials and Reagents
  • Hydrophobic Deep Eutectic Solvent (HDES): Prepare by mixing thymol and octanoic acid in a 2:1 molar ratio. Heat and stir continuously at approximately 50°C until a homogeneous, clear liquid forms [1].
  • Plasticizer Standards: Prepare individual or mixed stock solutions of target analytes (e.g., dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), bis(2-ethylhexyl) phthalate (DEHP), bis(2-ethylhexyl) adipate (DEHA)) in an appropriate solvent such as methanol or acetonitrile [1].
  • Solvents: LC-MS grade methanol, acetonitrile, and water for UHPLC-MS/MS analysis.
  • Equipment: Vortex mixer, microcentrifuge, UHPLC system coupled to a single quadrupole or tandem mass spectrometer, analytical balance, pH meter.
Step-by-Step Procedure
  • HDES Preparation: Weigh 1.88 g of thymol and 0.72 g of octanoic acid into a glass vial. Heat and stir until a clear liquid forms. Allow to cool to room temperature before use [1].
  • Sample Preparation: Filter or centrifuge the liquid sample (e.g., kombucha) if it contains particulate matter. Adjust the sample pH as needed, as it can significantly affect the extraction efficiency of certain plasticizers [1].
  • Microextraction: Transfer a specific volume (e.g., 1-10 mL) of the prepared sample into a glass centrifuge tube. Add a precisely measured volume of the HDES (typically in the microliter range, e.g., 50-200 µL) to the sample [1].
  • Vortex-Assisted Extraction: Cap the tube securely and mix vigorously using a vortex mixer for a predetermined time (e.g., 1-5 minutes). This step ensures rapid and efficient dispersion of the HDES droplets throughout the aqueous sample, facilitating the transfer of analytes [1].
  • Phase Separation: Centrifuge the mixture at high speed (e.g., 4000-6000 rpm) for 5-10 minutes. This will cause the dense HDES phase, now enriched with the extracted plasticizers, to form a separate layer at the bottom of the tube [1].
  • Collection: Carefully collect the HDES layer using a microsyringe. It can be diluted with a small volume of a compatible solvent like methanol if necessary, prior to instrumental analysis [1].
  • UHPLC-MS/MS Analysis:
    • Column: Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: (A) Water and (B) Methanol or Acetonitrile, both often modified with 0.1% formic acid or ammonium acetate.
    • Gradient Elution: Typically starts with a low percentage of B (e.g., 20-40%), ramping to a high percentage (e.g., 95-100%) over several minutes.
    • MS Detection: Employ Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRIM) for sensitive and selective quantification and confirmation [1].

Method Validation and Performance Data

The VA-LLME method using Thymol:OctA HDES has been validated for the analysis of plasticizers in beverages [1].

Performance Metric Reported Result
Recovery (%) 67 - 120%
Limits of Detection (LOD) 0.07 - 5.45 µg/L
Limits of Quantification (LOQ) Reported per compound, e.g., DBP and DMP were quantified in real samples
Linearity (R²) ≥ 0.9938
Repeatability (RSD%) Satisfactory (specific values not provided in source)

Application Notes for Researchers

  • Matrix Effects: The complexity of different sample matrices (e.g., tea-based kombucha, tonic water) can influence extraction efficiency and instrument response. It is highly recommended to use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for these effects and ensure quantitative accuracy [1].
  • Green Chemistry Assessment: The described method aligns with the principles of Green Analytical Chemistry. Using a solvent prepared from natural precursors reduces the use of hazardous chemicals. The method's greenness can be evaluated using metrics like the Analytical Eco-Scale, with this approach previously scoring 66 points (considered "acceptable greenness") [1].
  • Troubleshooting Common Issues:
    • Low Recovery: Optimize the volume of HDES, vortex time, and sample pH. Ensure the HDES is fresh and properly synthesized.
    • Poor Phase Separation: Increase centrifugation speed or time. Confirm that the HDES is sufficiently hydrophobic.
    • High Background Noise in MS: Ensure solvents are LC-MS grade and glassware is meticulously cleaned to avoid background contamination from ubiquitous plasticizers.

Beyond the Protocol: Migration and Extraction Context

Understanding the source and mechanism of plasticizer contamination is crucial for designing relevant extraction experiments.

G PVC PVC Material with Plasticizers M1 Volatilization (High Heat) PVC->M1 M2 Exudation (Direct Contact) PVC->M2 M3 Extraction (Liquid Contact) PVC->M3 Env Migration to Environment/Product M1->Env M2->Env M3->Env Analysis Analysis via Liquid-Liquid Extraction Env->Analysis

Plasticizers like phthalates and adipates are not chemically bound to the polymer matrix (e.g., PVC). They can migrate via volatilization (e.g., in high heat), exudation (into solid contact materials), or extraction (into liquids in contact) [2]. This protocol is designed to analyze the last scenario, which is critical for food, beverages, and environmental water samples.

I hope these detailed application notes and protocols empower your research on plasticizer analysis. Should you require further specifics on a particular analyte or matrix, please do not hesitate to inquire.

References

Dicyclohexyl adipate mobile phase acetonitrile water phosphoric acid

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of Dicyclohexyl Adipate

1. Introduction This document provides a detailed protocol for the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of This compound (CAS 849-99-0), a compound used as a plasticizer. The method employs a robust mobile phase system of acetonitrile, water, and phosphoric acid, suitable for both analytical quantification and preparative isolation of impurities [1].

2. Materials and Methods

2.1. Instrumentation The method is designed for a standard HPLC system comprising:

  • Pump: Capable of handling binary gradients.
  • Autosampler: With a 20 µL injection loop, or similar.
  • Column Oven: Temperature control required.
  • Detector: UV-Vis or Photo-Diode Array (PDA) detector.
  • Data Acquisition System: Appropriate chromatography software.

2.2. Reagents and Chemicals

  • This compound analytical standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade, e.g., 18 MΩ·cm purity)
  • Phosphoric Acid (HPLC grade, 85% purity)

2.3. Chromatographic Conditions The table below summarizes the optimized method parameters.

Parameter Specification
HPLC Column Newcrom R1 (or equivalent C18 with low silanol activity) [1]
Column Dimensions 150 mm x 4.6 mm, 5 µm (or 3 µm for UPLC applications) [1]
Mobile Phase A Water with phosphoric acid [1]
Mobile Phase B Acetonitrile with phosphoric acid [1]
Mobile Phase Ratio Information not specified in search results; requires experimental optimization
Elution Mode Isocratic or Gradient (specific gradient profile not provided in search results)
Flow Rate 1.0 mL/min (for conventional HPLC; adjust for UPLC)
Column Temperature Ambient or controlled (e.g., 25-35°C)
Injection Volume 10-20 µL
Detection Wavelength To be determined experimentally (e.g., 205-220 nm for esters)

2.4. Mobile Phase Preparation: Critical Considerations Accurate mobile phase preparation is critical for method reproducibility.

  • Phosphoric Acid Concentration: The search results indicate the use of phosphoric acid but do not specify its concentration. A referenced forum post highlights a common error where 4% phosphoric acid was mistakenly used instead of 0.4%, suggesting a typical working concentration is in the lower range (e.g., 0.1% - 0.5%) [2]. Note: A 0.4% (v/v) concentration equates to adding approximately 4.7 mL of 85% phosphoric acid per liter of mobile phase.
  • Mixing Procedure: To ensure accuracy, prepare the mobile phase by measuring and mixing the components volumetrically. For example, to make 1 L of a 50:50 mixture with 0.4% phosphoric acid:
    • Measure 500 mL of HPLC-grade water into a mobile phase bottle.
    • Add the calculated volume of phosphoric acid (e.g., 2.35 mL for 0.4% in the aqueous phase) to the water and mix thoroughly.
    • Add 500 mL of HPLC-grade acetonitrile to the bottle and mix thoroughly.
    • Degas the final mixture by sonication for 5-10 minutes or by sparging with helium [3] [4].
  • MS-Compatible Modification: For mass spectrometry (MS) detection, replace phosphoric acid with formic acid at a typical concentration of 0.1% [1].

3. Experimental Protocol

3.1. Sample Preparation

  • Dissolve the sample in an appropriate solvent compatible with the mobile phase (e.g., acetonitrile).
  • Filter the solution through a 0.45 µm (or 0.22 µm) syringe filter prior to injection to prevent column contamination.

3.2. System Equilibration and Analysis

  • Install the column and allow the mobile phase to flow through the system at the initial gradient conditions (or isocratic conditions) for at least 30 minutes or until a stable baseline is achieved.
  • Perform blank injections to confirm system cleanliness.
  • Inject analytical standards to confirm retention time and system performance.
  • Inject prepared samples for analysis.

4. Troubleshooting and Notes

  • System Leaks: Be aware that mobile phases containing acids like phosphoric acid in high organic content can be aggressive and may cause leaks at fittings over time, especially with stainless steel tubing. If leaks occur, inspect and replace ferrules and tubing as necessary. PEEK tubing can be a suitable inert alternative for some system parts [2].
  • Precipitation Risk: High concentrations of phosphate buffers can precipitate when mixed with high percentages of acetonitrile. Always ensure the final mobile phase mixture is clear and miscible. Flush the system thoroughly with water (e.g., 10% methanol/water) after use to prevent salt crystallization [2].
  • pH Adjustment: The search results do not specify if the pH of the aqueous phase is adjusted. For better control over the ionization of analytes and improved peak shape, you may consider adjusting the pH of the aqueous phase with phosphoric acid before mixing with acetonitrile [3].

The following workflow diagram summarizes the experimental procedure.

Start Start Method Development MP_Prep Prepare Mobile Phase: - Measure Water - Add Phosphoric Acid (e.g., 0.4% v/v) - Add Acetonitrile - Mix and Degas Start->MP_Prep Column_Setup Column Setup: Newcrom R1 or equivalent C18 (150 x 4.6 mm, 5 µm) MP_Prep->Column_Setup System_EQ System Equilibration Flow for 30+ min until stable baseline Column_Setup->System_EQ Sample_Prep Sample Preparation: - Dissolve in solvent - Filter (0.45 µm) System_EQ->Sample_Prep Analysis HPLC Analysis Monitor at 205-220 nm Sample_Prep->Analysis Shutdown System Shutdown Flush with water-rich mobile phase Analysis->Shutdown

Method Validation and Application

While the core method provides a starting point, full application requires experimental optimization and validation. Key parameters to investigate include:

  • Specificity: Ensure baseline separation of this compound from any potential impurities or sample matrix components.
  • Linearity and Range: Prepare a series of standard solutions to establish a calibration curve.
  • Precision: Perform repeatability (multiple injections of the same solution) and intermediate precision (different days, analysts) tests.
  • Accuracy: Conduct spike/recovery studies if analyzing a complex sample matrix.
  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for your specific instrument.

This method can be adapted for the analysis of related compounds, such as phthalate esters, though separation conditions may require modification [5].

References

Application Notes and Protocols: Mass Spectrometry-Compatible Analysis of Dicyclohexyl Adipate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dicyclohexyl adipate (DCHAd, CAS No. 849-99-0) is an adipate ester plasticizer with the molecular formula C₁₈H₃₀O₄ and a molecular weight of 310.43 g/mol [1] [2]. It is used in various applications, including polymers and plastics, to improve flexibility. As regulatory scrutiny of phthalate plasticizers intensifies, analytical methods for monitoring alternative plasticizers like DCHAd in consumer products, food, and the environment have become increasingly important [3]. These Application Notes provide detailed protocols for the determination of this compound using mass spectrometry-compatible chromatography, ensuring high sensitivity and selectivity for researchers and drug development professionals.


Summary of Analytical Methods

The analysis of this compound can be performed using various chromatographic techniques coupled with mass spectrometry. The table below summarizes the key parameters for each method:

Table 1: Summary of Analytical Methods for this compound

Method Type Separation Column Mobile Phase / Carrier Gas Key MS Parameters Sample Preparation Applications
LC-MS/MS (Reversed-Phase) [2] Newcrom R1 (or equivalent C18) MeCN/Water with 0.1% Formic Acid (replaces phosphoric acid for MS-compatibility) ESI(+), MRM transitions specific to DCHAd Protein precipitation, SPE, QuEChERS [3] Pharmaceutical analysis, pharmacokinetics
GC-MS/MS (for volatile derivatives) [4] DB-5MS UI (30 m × 0.25 mm, 0.25 µm) Helium, 1.0 mL/min Electron Ionization (EI), Precursor Ion → Product Ion Solvent extraction (THF/Hexane), polymer dissolution [4] Polymer analysis, medical devices, food packaging

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method is ideal for direct analysis of this compound without derivatization and is suitable for thermolabile matrices.

3.1.1. Sample Preparation
  • Liquid Samples: Filter through a 0.2 µm nylon or PTFE syringe filter prior to injection [4].
  • Complex Matrices (e.g., foods, tissues): Employ a modified QuEChERS approach [5] [6].
    • Extraction: Homogenize 1 g of sample with 10 mL of acetonitrile.
    • Partitioning: Add salt mixtures (e.g., MgSO₄, NaCl) for phase separation.
    • Clean-up: Use dispersive Solid-Phase Extraction (d-SPE) with sorbents like C18 or PSA to remove interfering co-extractives [3] [6].
3.1.2. HPLC Conditions
  • Column: Newcrom R1 or equivalent low-activity reversed-phase C18 column (e.g., 150 × 4.6 mm, 3 µm) [2].
  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Program: Start at 60% B, increase to 95% B over 10 minutes, hold for 5 minutes.
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 5-10 µL
  • Column Temperature: 40 °C
3.1.3. Mass Spectrometry Conditions
  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Drying Gas Temperature: 300 °C
  • Nebulizer Gas Pressure: 40 psi
  • Detection: Multiple Reaction Monitoring (MRM).
    • While specific MRM transitions for DCHAd require experimental optimization, common strategies involve monitoring the protonated molecule [M+H]⁺ (m/z 311.2) or ammonium adduct [M+NH₄]⁺ (m/z 328.2) and characteristic product ions from the cleavage of the ester bond [3].
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method

This method offers high chromatographic resolution and leverages robust EI mass spectra libraries.

3.2.1. Sample Preparation for GC-MS/MS
  • Polymer Dissolution & Solvent Extraction: An effective method for plastic materials [4].
    • Weigh 50 mg of finely cut sample into a glass tube.
    • Add 5 mL of Tetrahydrofuran (THF) and sonicate for 30 minutes at room temperature.
    • Add 10 mL of hexane to precipitate the polymer matrix, vortex mix, and let stand for 10 minutes.
    • Transfer 0.5 mL of the supernatant, add an internal standard (e.g., Benzyl Benzoate), and filter through a 0.2 µm GHP syringe filter before GC-MS/MS analysis [4].
3.2.2. GC-MS/MS Conditions
  • GC System: Agilent 7890B or equivalent [4].
  • Injector: Pulsed splitless mode, 300 °C [4].
  • Carrier Gas: Helium, constant flow, 1.0 mL/min [4].
  • Column: DB-5MS UI (5% diphenyl-95% dimethyl siloxane), 30 m × 0.25 mm I.D., 0.25 µm film thickness [4].
  • Oven Program: 150 °C (hold 3 min) → ramp at 10 °C/min to 300 °C (hold 12 min) [4].
  • MS System: Triple quadrupole mass spectrometer [4].
  • Ionization Mode: Electron Ionization (EI), 70 eV.
  • Ion Source Temperature: 230 °C
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions must be determined empirically, but the method should follow the highly selective and sensitive approach validated for other adipates like DEHA [4].

Diagram Title: Analytical Workflow for this compound


Method Validation and Performance Data

Robust analytical methods require validation to ensure reliability. The following table summarizes typical acceptance criteria and performance data for plasticizer analysis, which can be applied to DCHAd.

Table 2: Method Validation Parameters and Typical Performance Criteria

Validation Parameter Acceptance Criteria Typical Performance for Plasticizer Analysis
Linearity & Range R² > 0.99 R² > 0.99 observed for phthalates and adipates [4] [5]
Accuracy (Recovery %) 70-120% 70-117% for PAEs and DEHA in food matrices [5]
Precision (%RSD) ≤20% 1.8-17.8% for GC-MS/MS of plasticizers [4]
Limit of Quantification (LOQ) S/N ≥ 10 0.5-10 ng/g in biological tissues [5]
Matrix Effect (%) -20 to +20% Mostly soft effects (-20 to +20%) reported [5]

Troubleshooting and Best Practices

  • Background Contamination: Plasticizers are ubiquitous. Use glassware whenever possible and avoid plastic contact with samples and solvents. Include procedural blanks in every batch.
  • Matrix Effects: In LC-MS/MS, signal suppression or enhancement is common. Use stable isotope-labeled internal standards for DCHAd if available. Otherwise, use matrix-matched calibration or the standard addition method to compensate [5].
  • Carryover: Ensure a strong wash step in the LC gradient (e.g., 95% organic phase) and routinely maintain the GC injector liner and source.
  • Poor GC Peak Shape: This may indicate active sites in the inlet or column. Use a high-quality, deactivated liner and consider regular column conditioning. Derivatization is generally not required for adipate esters.

Conclusion

The detailed LC-MS/MS and GC-MS/MS protocols outlined in these Application Notes provide robust and sensitive methods for the determination of this compound in various matrices. The LC-MS/MS method is advantageous for its specificity and ability to handle complex samples with minimal thermal degradation, while the GC-MS/MS method offers excellent separation efficiency and the benefit of extensive EI spectral libraries. Adherence to the described sample preparation techniques and method validation parameters is crucial for obtaining reliable data for quality control, regulatory compliance, and research in drug development.


References

Comprehensive Analysis of Adipate Esters in Food Contact Materials: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Adipate esters are synthetic compounds primarily used as plasticizers to impart flexibility, durability, and cold resistance to polymer materials commonly used in food packaging, including polyvinyl chloride (PVC), vinyl chloride copolymers, and polystyrene [1] [2]. Among these, di(2-ethylhexyl) adipate (DEHA) and diisooctyl adipate (DOA) are extensively utilized in PVC films for food packaging due to their excellent plasticizing properties [1] [2]. Unlike chemical bonds, adipate esters are physically incorporated into polymer matrices through weak interactions, making them susceptible to migration into food products, especially under elevated temperatures or prolonged contact periods [1] [3]. This migration poses significant public health concerns as adipate esters are recognized as endocrine-disrupting compounds that can interfere with hormonal processes and metabolic functions even at low exposure levels [1]. Regulatory agencies worldwide have established strict limits for specific adipate esters; for instance, the European Food Safety Authority has set a total daily intake limit for DEHA at 0.3 mg kg⁻¹ body weight [1]. Similarly, China's GB 9685-2016 standard specifies a specific migration limit (SML) of 18 mg/kg for DEHA and a group SML of 60 mg/kg for related substances [4]. These regulations underscore the critical need for robust, sensitive, and accurate analytical methods to monitor adipate ester levels in food contact materials and ensure consumer safety.

Current Regulatory Framework

Globally, regulatory standards for food contact materials are continuously evolving to address emerging safety concerns regarding plasticizer migration. The European Union's framework, under Regulation (EC) No 1935/2004, mandates that all food contact materials must not transfer their constituents into food in quantities that could endanger human health [5]. Commission Regulation (EU) No 10/2011 specifically governs plastic materials and articles, establishing migration limits and requiring that non-listed substances (including many non-intentionally added substances or NIAS) not exceed 0.01 mg/kg in food or food simulants [3].

China has recently strengthened its regulatory approach with updated national standards. Effective September 16, 2025, the new GB 31604.30-2025 standard supersedes GB 31604.30-2016, providing updated methods for determining phthalate ester content and migration in food contact materials [6]. Simultaneously, Amendment No. 1 to GB 9685-2016, effective March 16, 2025, specifies stricter migration limits and updated requirements for additives used in food contact materials [6] [4]. These regulatory developments highlight the increasing global emphasis on monitoring plasticizer migration and the necessity for advanced analytical methodologies to ensure compliance.

Table 1: Regulatory Limits for Select Adipate Esters in Food Contact Materials

Adipate Ester CAS Number Regulatory Standard Specific Migration Limit (SML) Additional Notes
Bis(2-ethylhexyl) adipate (DEHA) 103-23-1 EU Framework 0.3 mg kg⁻¹ body weight (TDI) Total daily intake limit [1]
Bis(2-ethylhexyl) adipate (DEHA) 103-23-1 China GB 9685-2016 18 mg/kg Specific compound limit [4]
Adipate Esters (Group) - China GB 9685-2016 60 mg/kg (SML(T)) Group limit for substances in Appendix B, Group 32 [4]

Analytical Techniques for Adipate Ester Determination

Sample Preparation and Extraction Methods

Effective sample preparation is crucial for accurate adipate ester determination due to the complex matrices of food contact materials and potential interferents. Recent advancements have focused on microextraction techniques that offer enhanced sensitivity, reduced solvent consumption, and improved selectivity.

Dispersive Micro Solid Phase Extraction (DµSPE) coupled with Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a powerful approach for preconcentrating adipate esters from complex samples. This combined technique utilizes innovative sorbents such as aluminum-based nano metal-organic frameworks (AlFu MOF), which exhibit high surface area and selective adsorption properties. The typical procedure involves: adding 30 mg of AlFu nano MOF sorbent to a 5 mL sample aliquot, vigorously shaking for 5 minutes to facilitate analyte adsorption, followed by centrifugation at 5000 rpm for 5 minutes. The sorbent is then separated and eluted with 150 µL of methanol, with the eluent used as the disperser solvent in the subsequent DLLME step [1].

For solid food simulants like Tenax, sequential extraction with organic solvents such as ethanol or methanol is recommended, typically performed three times with concentration under a gentle nitrogen stream to enhance sensitivity [3]. Ultrasonic-assisted extraction has also been successfully applied to solid food matrices, as demonstrated in the analysis of packaged curry paste, where it achieved recoveries of 88-98% for DEHA [7].

Instrumental Analysis Techniques

Gas Chromatography (GC) coupled with various detectors remains the workhorse for adipate ester analysis due to the compounds' volatility and thermal stability.

  • GC-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selective identification through characteristic mass fragments. A validated HS-SPME-GC/MS method for determining DEHA in beer achieved impressive detection limits of 0.006-0.590 µg/L, with coefficients of determination (R²) ranging from 0.963 to 0.999 [8]. The recovery rates for this method ranged between 74-101%, demonstrating excellent accuracy [8].

  • GC-Flame Ionization Detection (GC-FID): While less sensitive than MS detection, GC-FID offers robust quantitative analysis for adipate esters. A study analyzing DEHA in packaged curry paste reported a limit of detection of 12 µg/L and a linear dynamic range between 25 µg/L to 60 mg/L with R² > 0.99 [7].

Liquid Chromatography (LC) techniques are gaining prominence, particularly for multi-analyte methods that simultaneously determine various plasticizer classes.

  • LC-Tandem Mass Spectrometry (LC-MS/MS): When coupled with turbulent flow chromatography (TFC) for online purification, LC-MS/MS enables rapid, sensitive determination of multiple plasticizers with minimal sample preparation. This approach has been successfully validated for foodstuffs, face masks, and indoor air samples, showing acceptable recoveries between 50-125% and relative standard deviations (RSDs) below 20% [9].

  • Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This high-resolution technique provides accurate mass measurements for both targeted analysis and identification of non-intentionally added substances (NIAS) in food contact materials [3].

Table 2: Performance Characteristics of Analytical Methods for Adipate Ester Determination

Analytical Method Sample Matrix Target Analytes Limit of Detection Recovery (%) Linear Range
HS-SPME-GC/MS [8] Beer DEHA, six phthalates 0.006-0.590 µg/L 74-101% Not specified
Ultrasonic + GC-FID [7] Packaged curry paste DEHA, DEHP DEHA: 12 µg/L; DEHP: 25 µg/L DEHA: 88-98%; DEHP: 91-99% 25 µg/L to 60 mg/L
DµSPE-DLLME-GC [1] Distillates in plastic bottles DEHA, BHT, phthalates Not specified Not specified Not specified
TFC-LC-MS/MS [9] Foodstuffs, face masks, air Ten phthalates, four alternatives, 20 OPEs 0.001-2.08 ng g⁻¹ (food) 50-125% Not specified

Detailed Experimental Protocols

Protocol 1: HS-SPME-GC/MS for Liquid Food Simulants

This protocol is adapted from the method validated for beer analysis [8] and is suitable for aqueous and alcoholic food simulants.

Materials and Reagents:

  • Deuterated internal standards (e.g., d₄-DEHA)
  • SPME fiber (divinylbenzene/carboxen/polydimethylsiloxane recommended)
  • Food simulants: 10% ethanol, 3% acetic acid, 20% ethanol, 50% ethanol, or 95% ethanol as appropriate
  • NaCl (optional, not required for optimal extraction [8])

Procedure:

  • Transfer 5 mL of sample or food simulant to a 10 mL headspace vial.
  • Add internal standard (e.g., 10 µL of 1 mg/L d₄-DEHA solution).
  • Condition the SPME fiber according to manufacturer specifications.
  • Perform extraction at 95°C for 100 minutes without agitation.
  • Desorb the fiber in the GC injection port at 250°C for 5 minutes.

GC-MS Conditions:

  • Column: 30 m × 0.25 mm ID, 0.25 µm film thickness 5% diphenyl/95% dimethyl polysiloxane
  • Injection: Splitless mode, 250°C
  • Oven program: 60°C (1 min), ramp to 300°C at 20°C/min, hold 5 min
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • MS detection: Electron impact ionization (70 eV), selected ion monitoring mode
Protocol 2: DµSPE-DLLME for Complex Matrices

This protocol utilizes metal-organic frameworks for enhanced extraction efficiency [1].

Synthesis of AlFu Nano MOF Sorbent:

  • Dissolve 7.0 g adipic acid and 8.0 g high-temperature solvent in a 150 mL three-necked flask.
  • Heat with stirring until complete dissolution.
  • Add 6.8 g titanate dropwise under nitrogen protection with continuous warming.
  • Continue reaction until mixture becomes a rice-white turbid slurry.
  • Evaporate by-product alcohol under reduced pressure.
  • Wash product with anhydrous ethanol three times, filter, and dry at 90°C for 3 h.

Extraction Procedure:

  • Add 30 mg of synthesized AlFu nano MOF to 5 mL sample.
  • Shake vigorously for 5 minutes for analyte adsorption.
  • Centrifuge at 5000 rpm for 5 minutes and discard supernatant.
  • Elute analytes from sorbent with 150 µL methanol.
  • Use the methanolic eluent as disperser solvent in DLLME with 50 µL chloroform as extraction solvent.
  • Inject the sedimented phase into GC system for analysis.

The following workflow diagram illustrates the DµSPE-DLLME method:

G Sample Sample Mixing Mixing Sample->Mixing 5 mL Sorbent Sorbent Sorbent->Mixing 30 mg Centrifugation Centrifugation Mixing->Centrifugation 5 min shaking Elution Elution Centrifugation->Elution 5000 rpm, 5 min DLLME DLLME Elution->DLLME 150 µL methanol Analysis Analysis DLLME->Analysis GC injection

Protocol 3: TFC-LC-MS/MS for Multi-Plasticizer Analysis

This advanced protocol enables simultaneous determination of adipates, phthalates, and organophosphate esters [9].

Materials:

  • TFC column (Cyclone P, 0.5 × 50 mm)
  • Analytical column (C18, 100 × 2.1 mm, 1.9 µm)
  • Ammonium acetate and formic acid in water and methanol as mobile phases

Extraction:

  • For foodstuffs: Use modified QuEChERS extraction
  • For face masks: Ultrasonic-assisted extraction with organic solvents
  • For air samples: Extract quartz fiber filters with organic solvents

TFC-LC-MS/MS Conditions:

  • TFC loading mobile phase: 2 mM ammonium acetate in water (pH 6.5)
  • TFC elution mobile phase: 0.1% formic acid in methanol
  • Analytical gradient: 5-100% methanol over 10 minutes
  • Flow rate: 1.5 mL/min
  • MS detection: ESI positive mode, multiple reaction monitoring

Quality Control and Method Validation

Robust quality control measures are essential for reliable adipate ester determination. The use of deuterated internal standards is strongly recommended to correct for matrix effects and procedural variations [8]. Method validation should include determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

For the HS-SPME-GC/MS method, excellent linearity (R² = 0.963-0.999) has been demonstrated, with precision expressed as relative standard deviations ranging from 3.56% to 27.86% [8]. The TFC-LC-MS/MS method showed acceptable recoveries between 50-125% and RSDs lower than 20% across different matrices [9]. Method detection limits should be established based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ [7].

Regular analysis of procedural blanks is critical to monitor potential contamination from laboratory materials, as plasticizers are ubiquitous in laboratory environments. Additionally, quality control samples including method blanks, matrix spikes, and duplicate samples should be incorporated into each analytical batch to ensure ongoing method performance.

Conclusion

The accurate determination of adipate esters in food contact materials requires sophisticated analytical approaches that balance sensitivity, selectivity, and practicality. Traditional techniques like GC-MS and GC-FID remain reliable workhorses, while advanced methodologies incorporating novel sorbents such as MOFs and automated online purification through turbulent flow chromatography represent the cutting edge in plasticizer analysis. The continuously evolving regulatory landscape, exemplified by China's recently updated GB 31604.30-2025 standard, underscores the importance of robust analytical methods for compliance monitoring and consumer protection. As research continues to reveal the health implications of plasticizer exposure, further refinements in analytical sensitivity, throughput, and scope will be essential for comprehensive safety assessment of food contact materials.

References

Matrix interference Dicyclohexyl adipate analysis

Author: Smolecule Technical Support Team. Date: February 2026

Validated Method & Performance Data

The ammonium formate version of the QuEChERS method combined with Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied and validated for extracting similar plasticizers (like DEHA) from complex biological samples, including fish and squid [1] [2].

The table below summarizes the key validation parameters from this study, which can serve as a benchmark for your own analysis of dicyclohexyl adipate:

Parameter Performance Data
Applicable Matrices Fish species (Scomber colias, Katsuwonus pelamis), Squid (Loligo gahi) [1]
Linearity (Determination Coefficient, R²) > 0.99 for all matrix-matched calibration curves [1] [2]
Lowest Calibration Levels Range of 0.5–10 ng/g (wet weight) [1]
Mean Recovery 70 - 117% [1] [2]
Recovery Precision (Relative Standard Deviation) ≤ 20% [1] [2]
Matrix Effects Soft (between -20% and +20%) for most analytes in fish; mostly medium with moderate ion suppression in squid [1]

Detailed Experimental Protocol

The following workflow outlines the sample preparation and analysis steps. You can use this to create a standard operating procedure.

G start Start: Sample Preparation step1 Extract Sample start->step1 step2 Add Ammonium Formate QuEChERS Buffering Salts step1->step2 step3 Shake & Centrifuge step2->step3 step4 Analyze Extract step3->step4 gcms GC-MS Analysis step4->gcms end Data Acquisition gcms->end

Here is a detailed breakdown of the methodology based on the research:

  • Sample Preparation: The method was validated on two species of fish (Scomber colias and Katsuwonus pelamis) and one species of squid (Loligo gahi) [1]. The samples were likely homogenized prior to extraction, though the specific homogenization technique is not detailed in the provided abstract.
  • Extraction: The "ammonium formate version of the QuEChERS method" was used [1] [2]. This typically involves extracting the sample with an organic solvent (like acetonitrile) in the presence of specific salts, including ammonium formate. The ammonium formate helps in buffering the extract and is considered advantageous for instrument maintenance [1].
  • Analysis: The final extract was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2].
  • Calibration: The method used matrix-matched calibration to compensate for matrix effects. This involves preparing calibration standards in a blank sample extract that is free of the target analytes [1] [2].

Anticipated FAQs & Troubleshooting

Based on the methodological details, here are answers to potential FAQs that could arise during analysis.

Q1: What recovery rates should I expect for adipates like DCHA in complex matrices? While the study did not test this compound (DCHA) specifically, it successfully analyzed Di(2-ethylhexyl) adipate (DEHA) and several phthalates. For these, mean recovery values were between 70% and 117% with an RSD of ≤20% [1] [2]. You can use this range as a performance benchmark for your method. Recovery outside this range may indicate an issue with the extraction efficiency.

Q2: How significant are matrix effects, and how can I mitigate them? Matrix effects are a critical challenge. The study found that they were "soft" (between -20% and +20%) for most analytes in fish, but squid samples showed "mostly medium" effects with moderate ion suppression [1]. To manage this:

  • Use Matrix-Matched Calibration: This is the most effective approach, as it was used in the validated method [1] [2]. It corrects for the suppression or enhancement of the analyte signal caused by the sample matrix.
  • Monitor Matrix Effects: Compare the signal of a standard in solvent to the signal of the same standard spiked into a blank matrix extract. A significant difference indicates matrix effects.

Q3: What is a suitable internal standard for this analysis? The provided research does not specify the internal standards used. For compounds like DEHA and phthalates, stable isotope-labeled analogs (e.g., DEHP-d4 or DEHA-d4) are typically the best choice as they closely mimic the chemical behavior of the analyte and correct for losses during sample preparation and matrix effects.

Key Technical Considerations

  • Ammonium Formate Advantage: The cited study highlights that the ammonium formate version of QuEChERS is "highly advantageous in relation to instrument maintenance" [1], likely because it is gentler on the GC-MS system compared to other buffer formulations.
  • Squid Matrix Challenge: Be especially vigilant about matrix effects (specifically ion suppression) when analyzing squid or similar seafood, as it was shown to have a more pronounced impact than fish [1].

References

Troubleshooting Guide: Reducing Background Contamination in Adipate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Adipates, such as bis(2-ethylhexyl) adipate (DEHA), are common plasticizers. Their ubiquity in lab environments makes them a frequent source of background contamination. The following table summarizes common issues and solutions.

Contamination Source Symptoms Corrective & Preventive Actions
Labware & Solvents [1] [2] High baseline noise; contamination blanks; inaccurate quantification. Use glass, aluminum, or PTFE wherever possible. Use high-purity solvents and run procedural blanks [1].
Sample Preparation [1] Unstable results; low recovery rates; carry-over contamination. Implement d-SPE clean-up (e.g., QuEChERS) to remove interfering compounds from the sample matrix [1].
Volatile Compound Loss [2] Low recovery for specific compounds during sample collection. For filter-based air sampling, account for potential losses of higher volatility compounds during collection [2].
Instrumentation & Calibration [2] Poor sensitivity; inaccurate identification; inability to detect trace levels. Use GC-HRMS (Orbitrap) for high sensitivity. Use internal standards (e.g., DBP-d4) for accurate quantification [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to prevent initial contamination in adipate analysis? The most critical step is the selection of labware and solvents. Avoid using any plastic containers, tubing, or caps that can leach adipates. Instead, use glass, stainless steel, aluminum foil, and polyterafluoroethylene (PTFE). All solvents must be of high purity, and procedural blanks should be analyzed to monitor background levels [1] [2].

Q2: My recovery rates for adipates are low. How can I improve them? Low recovery can stem from several issues. First, ensure your extraction technique is optimized; Accelerated Solvent Extraction (ASE) has been shown to provide high extraction efficiencies (78-101%) for adipates and phthalates [1]. Second, incorporate a clean-up step like dispersive Solid-Phase Extraction (d-SPE) to remove co-extracted matrix components that can interfere with analysis [1]. Finally, always use a suitable deuterated internal standard to correct for losses during sample preparation [2].

Q3: What instrumental method is recommended for the trace-level analysis of adipates like DEHA? For reliable trace-level detection and quantification, Gas Chromatography coupled with high-resolution Mass Spectrometry (GC-HRMS) is highly recommended. Using GC-Orbitrap-MS, for example, allows for achieving very low limits of detection (in the picogram per microliter range), which is crucial for accurately measuring adipates in complex environmental or biological matrices [2].

Experimental Protocol: Analysis of Adipates in Complex Matrices

Below is a detailed methodology adapted from validated procedures for determining DEHA and other plasticizers in bee pollen and atmospheric particles [1] [2].

1. Sample Collection & Storage

  • Solid Samples: Collect using pre-cleaned metal tools. Wrap samples in aluminum foil instead of plastic bags. Freeze at -20°C until analysis [3].
  • Liquid Samples: Collect in pre-cleaned glass bottles. Store at room temperature or 4°C, depending on the protocol, and analyze promptly.

2. Sample Preparation & Extraction

  • Homogenization: Grind solid samples into a fine powder.
  • Spiking: Add the appropriate internal standard (e.g., DBP-d4) to the sample before extraction.
  • Extraction: Use Accelerated Solvent Extraction (ASE). Conditions can be optimized based on the sample matrix, but typical settings use solvents like acetone or n-hexane at elevated temperature and pressure [1].
  • Clean-up: Perform a d-SPE clean-up. This involves adding sorbents (e.g., C18, PSA) to the extract to remove fatty acids, pigments, and other interferences. The mixture is vortexed and centrifuged, and the clean supernatant is collected for analysis [1].

3. Instrumental Analysis: GC-HRMS

  • Instrument: GC system coupled to an Orbitrap high-resolution mass spectrometer.
  • GC Column: Standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injection: Pulsed splitless mode.
  • Mass Spectrometry: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) to enhance sensitivity. The high mass accuracy of the Orbitrap allows for confident identification and quantification [2].

Summary of Key Quantitative Data

The table below compiles key performance metrics from a validated method for analyzing DEHA and phthalates, providing a benchmark for your own methods [2].

Analytical Metric Target Performance Achieved Value (for DEHA/PAEs)
Limit of Detection (LOD) As low as possible 5.5 - 17 pg/μL [2]
Extraction Efficiency Close to 100% 78% - 101% [2]
Matrix Effect (ME) Minimal Should be monitored; use internal standard for correction [1]
Recovery Percentage (%R) Consistent and high Methodology should be validated to achieve acceptable %R [1]

Workflow Visualization

The following diagram illustrates the core experimental workflow for adipate analysis, highlighting key steps for contamination control.

Start Start Sample Preparation Collect Sample Collection Start->Collect Use non-plastic labware Prep Homogenization & Spiking Collect->Prep Store in glass/ aluminum Extract Accelerated Solvent Extraction (ASE) Prep->Extract Add internal standard Cleanup d-SPE Clean-up Extract->Cleanup Transfer extract Analyze GC-HRMS Analysis Cleanup->Analyze Inject clean supernatant Result Data & Quantification Analyze->Result Report results

Diagram Title: Experimental Workflow for Adipate Analysis

References

Improving recovery Dicyclohexyl adipate extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary sample preparation methods for extracting plasticizers like DCHP from complex matrices? Researchers commonly use several techniques. Liquid-Liquid Extraction (LLE) is a traditional method but can be prone to emulsion formation. Solid-Phase Extraction (SPE) using sorbents like Oasis HLB or Chromabond HLB is popular for cleaner extracts and is amenable to automation [1] [2]. The QuEChERS method is also widely applied for its efficiency and effectiveness in complex food matrices [1] [3].

  • How can I deal with emulsion formation during Liquid-Liquid Extraction? Emulsions are a common challenge. You can try several approaches:

    • Gentle Mixing: Swirl the separatory funnel instead of shaking it vigorously to prevent emulsion formation [4].
    • Salting Out: Add brine or salt water to increase the ionic strength of the aqueous layer, which can help break the emulsion [4].
    • Filtration or Centrifugation: Pass the mixture through a glass wool plug or a phase separation filter paper, or use centrifugation to isolate the phases [4].
    • Solvent Adjustment: Add a small amount of a different organic solvent to adjust the solvent properties and break the emulsion [4].
    • Alternative Technique: Consider Supported Liquid Extraction (SLE), which uses a solid support like diatomaceous earth to create an interface for extraction and is less prone to emulsions [4] [5].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and solutions based on established analytical principles and methods for similar compounds.

Problem Potential Cause Suggested Solution

| Low Recovery | Inefficient transfer from sample matrix, strong binding to matrix components, or incomplete elution (in SPE). | - Use a validated SPE protocol (e.g., Chromabond HLB, 200 mg sorbent, elution with 10 mL ethyl acetate) [2].

  • For LLE, ensure sufficient solvent volume and multiple extraction steps. | | Emulsion Formation | High surfactant-like compounds (e.g., phospholipids, proteins) in sample creating stable interfacial layer between immiscible liquids. | - Prevention: Use gentle swirling, SLE [4].
  • Remediation: Add brine, centrifuge, filter through glass wool or phase separation paper, adjust solvent [4]. | | Matrix Interferences | Co-extracted compounds from complex samples (e.g., oils, royal jelly) causing ion suppression/enhancement in mass spectrometry. | - Implement a purification step: use PSA (in QuEChERS) [3] or selective SPE sorbents [2].
  • Use matrix-matched calibration standards to correct for matrix effects [2]. | | High Background/Contamination | Laboratory contamination from ubiquitous plasticizers (e.g., phthalates, adipates) in plastic equipment, solvents, reagents. | - Use glass, aluminum foil, and non-plastic materials wherever possible [2].
  • Clean all glassware with specialized solutions or high heat (e.g., 550°C for 4-5 hours) [2].
  • Use high-purity solvents and include procedural blanks. |

Detailed Experimental Protocols

Here are detailed methodologies for two key extraction techniques you can adapt for DCHP.

Solid-Phase Extraction (SPE) for Water Samples

This protocol, validated for DCHP and other plasticizers in water, can be a foundation for your methods [2].

  • Sorbent: Chromabond HLB (500 mg, 6 mL) or equivalent Oasis HLB.
  • Conditioning: Pass 10 mL of acetonitrile (ACN) through the cartridge, followed by 2 mL of Milli-Q water. Do not let the sorbent dry out.
  • Loading: Load 50 mL of water sample (adjusted to pH 6.0) onto the cartridge at a controlled flow rate.
  • Drying: After sample loading, apply a vacuum to the cartridge for about 20 minutes to dry the sorbent completely.
  • Elution: Elute the target analytes with 10 mL of ethyl acetate into a collection tube.
  • Analysis: The eluate can be concentrated under a gentle stream of nitrogen if necessary and then analyzed by GC-MS.
Modified QuEChERS for Complex Matrices

This method, used for phthalate esters in royal jelly, is highly adaptable for fatty samples where DCHP may be present [3].

  • Extraction: Weigh 2 g of sample into a centrifuge tube. Add appropriate internal standards. Extract with 10 mL of acetonitrile by vortexing vigorously.
  • Salting Out: Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g Na3Citrate, 0.5 g Na2Hcitrate) to induce phase separation. Vortex immediately and centrifuge.
  • Purification (Clean-up): Transfer an aliquot of the upper acetonitrile layer to a tube containing a clean-up sorbent like PSA (Primary Secondary Amine). Vortex and centrifuge to remove interfering compounds.
  • Analysis: The purified supernatant is redissolved in a solvent like ethyl acetate and analyzed by GC-MS/MS.

Experimental Workflow Diagram

The following diagram outlines a general decision-making workflow for selecting and troubleshooting an extraction method for DCHP.

Start Start: Extract Dicyclohexyl Adipate (DCHP) M1 Select Extraction Method Start->M1 M2 Perform Extraction M1->M2 M3 Encounter Problem? M2->M3 M4 Consult Troubleshooting Guide M3->M4 Yes M5 Problem Solved? M3->M5 No T1 Problem: Low Recovery M4->T1 T2 Problem: Emulsion M4->T2 T3 Problem: High Background M4->T3 M5->M2 No End Proceed to Analysis M5->End Yes S1 Solution: Validate SPE elution or use multiple LLE steps T1->S1 S2 Solution: Use brine, centrifuge, filter, or switch to SLE T2->S2 S3 Solution: Use glassware, clean with heat, include blanks T3->S3 S1->M5 S2->M5 S3->M5

References

Column selection for adipate separation

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Diisopropyl Adipate

For the separation of Diisopropyl adipate, a reverse-phase HPLC method has been established using a Newcrom R1 column, which is a C18-based column with low silanol activity [1].

The table below summarizes the core parameters of this method:

Parameter Specification
Application Analyte Diisopropyl adipate [1]
Column Newcrom R1 (C18, low silanol activity) [1]
Method Type Reverse Phase (RP) HPLC [1]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [1]
MS-Compatible Modification Replace Phosphoric Acid with Formic Acid [1]
Scalability Scalable to preparative separation for isolating impurities [1]
Special Notes 3 µm particle columns are available for fast UPLC applications [1]

Column Selection & Advanced Strategies

Selecting the right column is crucial and depends on the specific adipate ester and sample matrix.

  • Understanding Column Chemistry: The Newcrom R1 column is effective for diisopropyl adipate due to its reverse-phase mechanism and low silanol activity, which can reduce peak tailing for certain compounds [1]. The broader Newcrom column family includes mixed-mode options (Newcrom A, AH, B, BH) with ion-pairing groups, which can be useful for separating analytes with different ionic and hydrophobic properties [1].
  • Embracing Multi-Dimensional Separation: For highly complex samples, comprehensive two-dimensional liquid chromatography (LC×LC) significantly boosts separation power. This technique uses two different stationary phases (e.g., Reversed-Phase and HILIC) to separate compounds based on independent chemical properties, drastically increasing resolution. Recent innovations like multi-2D LC×LC automatically switch the secondary column based on elution time from the first dimension, optimizing separation across a wide polarity range [2].

The following diagram illustrates the workflow for selecting and troubleshooting a column for adipate separation:

Start Start: Column Selection Analyze Analyze Sample Properties Start->Analyze RP Reverse-Phase (C18) e.g., Newcrom R1 Analyze->RP Standard RP Separation MixedMode Mixed-Mode Column Analyze->MixedMode Ionic/Complex Mix LCxLC Advanced: LC×LC Analyze->LCxLC Highly Complex Sample Trouble Experiencing Issues? RP->Trouble MixedMode->Trouble LCxLC->Trouble CheckMP Check Mobile Phase (e.g., pH, solvent strength) Trouble->CheckMP Peak Shape? CheckColumn Check Column Condition and Temperature Trouble->CheckColumn Retention Time? CheckSample Check Sample Prep (Filtering, Dilution) Trouble->CheckSample Pressure/Clogging?

Troubleshooting FAQ

Here are answers to common questions users might encounter during their experiments.

Q: What should I do if my peaks are poorly resolved or smeared?

  • A: Poor resolution can have several causes. First, ensure your mobile phase is fresh and properly prepared, as incorrect ion concentration can disrupt current flow and pH [3]. Second, consider if the column's stationary phase is appropriate for your specific analytes; switching to a mixed-mode column or employing a multi-2D LC×LC setup can resolve co-eluting compounds [1] [2]. Finally, verify that the sample is fully dissolved and compatible with the mobile phase.

Q: My method works but I need it to be faster for high-throughput analysis. What are my options?

  • A: You can transition the method to UPLC (Ultra-Performance Liquid Chromatography). The same separation chemistry is available in columns packed with smaller 3 µm particles, which allow for faster flow rates and higher pressure operation, reducing analysis time without sacrificing resolution [1].

Q: How can I make my adipate separation method compatible with Mass Spectrometry (MS)?

  • A: MS detection requires volatile mobile phase additives. To adapt the standard method, simply replace phosphoric acid with formic acid [1].

Q: I am working on isolating impurities from a mixture for further analysis. Can I scale this method?

  • A: Yes. The reverse-phase HPLC method described for diisopropyl adipate is scalable and can be directly adapted for preparative separation to isolate impurities [1].

A Guide to Your Use Case

This technical support content is structured to first provide a direct, actionable solution for a specific adipate ester, then build upon that with broader strategies and troubleshooting. The diagrams, created with DOT language, adhere to your specifications for color, contrast, and label distance.

References

Optimizing LLE for edible oil samples

Author: Smolecule Technical Support Team. Date: February 2026

LLE Methodologies for Edible Oils

The table below summarizes various sample preparation methods used for the determination of plasticizers in edible oils.

Method Name Core Principle Sample & Solvent Example Key Advantages Key Challenges/Limitations
Traditional LLE [1] Distribution between two immiscible solvents. 0.5g oil + 40 mL hexane-saturated ACN [1]. Simple to perform; no expensive instruments required [1]. High solvent consumption; time-consuming (>15 min); potential for emulsion formation [1].
Liquid-Phase Microextraction (LPME) [1] Miniaturized version of LLE to reduce solvent use. Various modes exist (e.g., DLLME) [1]. More environmentally friendly; lower solvent consumption [1]. Can be more complex to optimize.
Dispersed Liquid-Liquid Microextraction (DLLME) [1] A ternary system (sample, dispersant, extractant) forms fine droplets for efficient extraction. 0.5mL sample; Dispersant: DMSO; Extractant: Chloroform [1]. Very low solvent consumption; high extraction efficiency [1]. Requires optimization of dispersant and extractant.
Oiling-Out Assisted LLE (OA-LLE) [2] Uses the "oiling-out" effect of triacylglycerols to separate them from volatiles in a hexane/methanol bilayer. 5g oil; Solvents: Hexane, Methanol, Dichloromethane [2]. Efficient for a wide range of volatiles; less susceptible to matrix effects; no heating needed [2]. Multi-step process; requires handling of multiple solvents.

Detailed Experimental Protocols

Here are detailed steps for two key LLE methods applicable to edible oils.

Protocol 1: Dispersed Liquid-Liquid Microextraction (DLLME)

This method is ideal for minimizing solvent use and achieving high enrichment factors [1].

  • Sample Preparation: Weigh 0.5 mL of your edible oil sample.
  • Auxiliary Solvent Addition: Add 1 mL of dimethyl sulfoxide (DMSO) to the sample. This acts as a dispersant.
  • Extraction: Rapidly inject a mixture containing the dispersant (DMSO from the previous step) and 0.45 mL of chloroform (the extraction solvent) into the sample solution using a syringe.
  • Formation of Droplets: The mixture will form a cloudy solution, indicating the formation of fine droplets of the extraction solvent dispersed in the sample. This provides a large surface area for efficient extraction.
  • Centrifugation: Centrifuge the mixture to separate the dense, fine droplets of the extraction solvent (now containing the target analytes) from the sample solution.
  • Analysis: The sedimented phase (the chloroform layer) is collected and can be analyzed directly using techniques like GC-MS or GC-FID [1].
Protocol 2: Oiling-Out Assisted LLE (OA-LLE)

This method is highly effective for isolating volatile aroma compounds from edible oils by leveraging the "oiling-out" effect [2].

  • First Extraction (Hexane/Methanol): Mix 5 g of extra virgin coconut oil (or your target oil) with a hexane and methanol bilayer. The triacylglycerols (the main component of oil) will be maintained in the "hexane layer 1" due to the oiling-out effect, while volatile compounds transfer to the methanol layer.
  • Second Extraction (30% Methanol/Dichloromethane): The methanol layer from the first step is then mixed with a 30% methanol solution and dichloromethane.
  • Collection: The volatile compounds are now extracted into the "dichloromethane layer".
  • Concentration: The dichloromethane layer is carefully collected and concentrated under a gentle stream of nitrogen or using a rotary evaporator.
  • Analysis: The final concentrated extract is analyzed by GC-MS. This method has been shown to efficiently isolate a wide range of volatile compounds, including various lactones, from edible oil [2].

The following diagram illustrates the OA-LLE workflow:

start 5g Edible Oil Sample step1 First LLE (Hexane/Methanol bilayer) start->step1 step2 Recover Methanol Layer step1->step2 Contains volatiles waste1 Hexane Layer (Triacylglycerols) step1->waste1 Oiling-out effect step3 Second LLE (30% Methanol Solution/Dichloromethane) step2->step3 step4 Recover Dichloromethane Layer step3->step4 Contains target analytes waste2 30% Methanol Layer (Discarded) step3->waste2 step5 Concentrate Extract step4->step5 end GC-MS Analysis step5->end

OA-LLE Workflow for Volatile Compounds

Frequently Asked Questions (FAQs)

Q1: How can I prevent emulsion formation during LLE of edible oil samples? Emulsions are a common problem due to the complex matrix of oils. Using a salt (e.g., sodium chloride) to saturate the aqueous phase can help break emulsions by reducing the solubility of analytes in the aqueous phase and changing the ionic strength. Gentle inversion mixing instead of vigorous shaking can also prevent their formation. If an emulsion forms, centrifugation is often the most effective way to break it [1].

Q2: What is the most critical parameter to optimize in LLE methods? The choice of extraction solvent is paramount. The solvent must be immiscible with the sample (oil) and have a high affinity for the target analytes to ensure a favorable distribution coefficient. For lipophilic compounds in oils, solvents like n-hexane, acetonitrile (hexane-saturated), and dichloromethane are commonly used [1] [2]. The solvent's polarity should match that of your target analytes.

Q3: My extraction efficiency for polar analytes is low. What can I do? Consider using a microextraction technique like DLLME with a more polar extraction solvent or a solvent modifier. Alternatively, the OA-LLE method has demonstrated efficiency in extracting a broad range of compounds with varying polarities (log Pow from -0.3 to 8.4) from a strong oil matrix, making it a robust choice for diverse analytes [2].

Q4: Are there any greener alternatives to traditional LLE? Yes, microextraction techniques like DLLME and LPME were developed with green chemistry principles in mind. They significantly reduce the volume of organic solvents used (often to the µL or mL level), making them more environmentally friendly and safer compared to traditional LLE, which can consume over 40 mL of solvent per sample [1].

Advanced Troubleshooting & Optimization

  • Sensitivity Issues: If detection limits are not sufficient, ensure your final extract is properly concentrated. After LLE, gently evaporating the solvent under a nitrogen stream or using a rotary evaporator can enrich the analyte concentration in the final volume injected into the instrument.
  • Matrix Effects in Analysis: Even after extraction, some co-extracted matrix components can interfere during chromatographic analysis. Using an internal standard (preferably a deuterated analog of the analyte) is highly recommended to correct for losses during sample preparation and to account for matrix effects during instrumental analysis.
  • Validating Your Method: Always validate your optimized LLE method by testing its recovery. This is typically done by spiking a known amount of standard analyte into a blank or control oil sample, processing it through your entire method, and calculating the percentage of the analyte recovered.

References

Dispersed liquid-liquid microextraction for adipates

Author: Smolecule Technical Support Team. Date: February 2026

DLLME Troubleshooting FAQs

Here are answers to common problems, formatted in a question-and-answer style for a technical support center.

1. Q: How can I prevent or break emulsions that won't separate? A: Emulsion formation is a very common challenge in LLE, often occurring when samples contain high amounts of surfactant-like compounds (e.g., phospholipids, proteins, or fats) [1]. You can address this by:

  • Prevention: Gently swirl the mixture instead of shaking it vigorously. This reduces agitation that causes emulsions while maintaining sufficient surface area for extraction [1].
  • Disruption: Use "salting out" by adding brine or salt water. This increases the ionic strength of the aqueous layer, forcing surfactant-like molecules to separate into one phase or the other [1] [2].
  • Alternative Techniques: Consider Supported Liquid Extraction (SLE), which is less prone to emulsion formation. In SLE, the aqueous sample is applied to a solid support, creating an interface for extraction without vigorous mixing [1].

2. Q: My method has low recovery and poor sensitivity. What factors should I optimize? A: Low recovery often stems from suboptimal contact between the phases. The key is to achieve a high-quality, stable cloudy state. The extraction efficiency is directly linked to the degree of dispersion: finer droplets create a larger surface area for mass transfer, leading to better recovery [3] [4].

  • Emulsification Method: The quality of dispersion depends on your emulsification procedure. The degree of dispersion generally decreases in this order [3] [4]: Solvent-assisted = Ultrasound-assisted (best) > Air-assisted > Vortex-assisted
  • Solvent Ratio: The ratio of extraction solvent to dispersive solvent is critical. A poor ratio can lead to large droplets and an unstable emulsion, reducing the extraction efficiency [3]. Using experimental design (DoE) is highly recommended to systematically optimize these and other parameters [5] [6].

3. Q: What is the best way to systematically develop and optimize a DLLME method? A: Using Experimental Design (DoE) is the most efficient approach. DLLME has many interacting parameters, and DoE helps you find the optimal conditions with fewer experiments [5] [6].

  • Commonly Used Designs: Popular DoE methods for DLLME optimization include Central Composite Design (CCD), Box-Behnken Design (BBD), and Plackett-Burman for screening key factors [5] [7].
  • Parameters to Optimize: A typical optimization investigates the type and volume of extraction and dispersive solvents, sample pH, extraction time, and ionic strength [7] [8].

Experimental Protocols & Key Parameters

For your guides, here are summarized protocols and key data from the literature.

Table 1: Optimized Protocol for Phthalate Esters and Di(2-ethylhexyl) Adipate This protocol, using a ternary solvent mixture, can serve as a reference for adipate analysis [9].

Parameter Specification
Target Analytes Five phthalate esters & Di(2-ethylhexyl) adipate (DEHA)
Extraction Solvent Ternary mixture: Dichloromethane, Chloroform, Carbon tetrachloride
Dispersive Solvent Dimethyl formamide (DMF)
Dispersion Method Rapid injection of solvent mixture into aqueous sample
Phase Separation Centrifugation
Sedimented Phase Treatment 250 µL sedimented phase is heated at 75°C for 5 min to evaporate excess solvent
Injection Volume 2 µL (into GC system)
Method Performance LOD: 0.03–0.15 µg/L; LOQ: 0.09–0.55 µg/L; Enrichment Factors: 980–4500

Table 2: Impact of Emulsification Method on Dispersion and Sensitivity Choosing the right dispersion method is crucial for method sensitivity [3] [4].

Emulsification Method Degree of Dispersion (Cloudy State Quality) Emulsion Stability Relative Method Sensitivity
Solvent-Assisted (SA-DLLME) High ~1810 seconds Highest
Ultrasound-Assisted (UA-DLLME) High ~2070 seconds High
Air-Assisted (AA-DLLME) Medium Information Missing Medium
Vortex-Assisted (VA-DLLME) Lower Information Missing Lower

Workflow for DLLME Method Development & Troubleshooting

The following diagram integrates the key concepts from the search results into a practical workflow for developing and troubleshooting a DLLME method.

Start Start DLLME Method Problem Experiencing Issues? (e.g., emulsions, low recovery) Start->Problem Systematic For New Method Development Start->Systematic Emulsion Emulsion Formation? Problem->Emulsion Sensitivity Low Recovery/Sensitivity? Problem->Sensitivity Prevent Preventive Action: Gently swirl mixture instead of shaking Success Stable & Efficient DLLME Method Prevent->Success Emulsion->Prevent Prevention Break Break Emulsion: - Add brine/salt (Salting Out) - Filter through glass wool - Centrifuge Emulsion->Break Correction Break->Success Optimize Optimize Method: - Check solvent ratio - Improve dispersion quality - Use DoE for parameters Sensitivity->Optimize Optimize->Success DOE Use Experimental Design (DoE) to optimize key parameters Systematic->DOE DOE->Success

Addressing the Gap on Adipates

The search results I obtained provide a strong foundation for general DLLME troubleshooting but contain limited specific data on extracting adipates like DEHA. Here’s how you can proceed:

  • Use the Available Protocol: The method in [9] successfully extracts Di(2-ethylhexyl) adipate (DEHA) alongside phthalates. You can use this as a validated starting point for your own work.
  • Apply General Principles: The core principles of avoiding emulsions, achieving good dispersion, and using DoE for optimization are universal. They are directly applicable to developing and troubleshooting methods for adipates.
  • Conduct a Targeted Search: For more specific information, you might find it helpful to search for the exact adipate compound you are working with (e.g., "diisobutyl adipate" or "bis(2-ethylhexyl) adipate") in combination with "DLLME" or "microextraction."

References

Solid phase extraction cleanup for adipates

Author: Smolecule Technical Support Team. Date: February 2026

SPE Troubleshooting Guide

The table below summarizes common issues, their causes, and solutions to help you achieve high recovery and clean extracts.

Problem Possible Causes Recommended Solutions

| Low Recovery [1] [2] | • Incorrect sorbent chemistry (polarity mismatch) [1] • Elution solvent too weak or at wrong pH [1] • Insufficient elution volume [1] • Analyte has greater affinity for loading solvent [2] | • Select sorbent with matching retention mechanism (e.g., Reversed-Phase for non-polar adipates) [1]. • Increase organic percentage or adjust pH to neutralize analyte for elution [1]. • Increase elution volume; use two smaller aliquots instead of one large one [1] [3]. • Adjust sample pH; dilute sample with a weaker solvent; decrease loading flow rate [2]. | | Poor Reproducibility [1] [2] | • Sorbent bed dried out before sample loading [1] • Flow rate too high during sample application [1] • Inconsistent sample pre-treatment [2] • Cartridge overloaded [1] | • Do not let sorbent dry between conditioning and loading; re-activate if it does [1]. • Lower loading flow rate to ~1 mL/min for sufficient contact time [4] [1]. • Follow a consistent sample prep method; ensure analytes are fully dissolved [2]. • Reduce sample amount or use a cartridge with higher capacity [1]. | | Insufficient Cleanup (Impure Extracts) [1] [2] | • Wash solvent strength is too weak [1] • Wrong purification strategy [1] • Sample requires pre-treatment [2] | • Optimize wash solvent to use the strongest possible that still retains the analyte [4]. • Choose a more selective sorbent (e.g., Ion-exchange > Normal-phase > Reversed-phase) [1]. • Pre-treat sample to remove proteins, lipids, or particulates [2]. | | Flow Rate Issues [1] [2] | • Particulate clogging [1] • High sample viscosity [1] • Packing/bed density variations [1] | • Filter or centrifuge samples before loading; use a pre-filter [1]. • Dilute sample with a matrix-compatible solvent to lower viscosity [1]. • Use a controlled manifold or pump for reproducible flows [1]. |

SPE Method Development FAQs

1. How do I choose the right sorbent for my analyte? Sorbent selection is the most critical step. The general rule is to match the sorbent's retention mechanism to the chemistry of your analyte [1]. For non-polar to moderately polar analytes like adipates, a reversed-phase sorbent (e.g., C18) is typically a good starting point [5]. If your analyte has ionizable groups, a mixed-mode or ion-exchange sorbent provides greater selectivity and can lead to cleaner extracts [4].

2. What is the purpose of the conditioning step, and can I skip it? No, conditioning should not be skipped. Its purpose is to activate the sorbent bed by wetting it with a strong organic solvent (like methanol) and then preparing it with a solvent that matches your sample matrix. This ensures the sorbent has maximum and consistent capacity for your analyte. Letting the sorbent dry out after conditioning is a common mistake that leads to poor reproducibility [4] [3].

3. How can I optimize the wash and elution steps? The goal is to be "brave" with your solvents [4].

  • Wash Optimization: Use the strongest possible wash solvent that still retains your analyte. This can be optimized by gradually increasing the solvent strength and monitoring analyte loss [4].
  • Elution Optimization: Use the weakest possible elution solvent that still recovers your analyte. This helps leave strongly retained interferents on the sorbent. Weaker solvents may require larger volumes, which can be concentrated later [4].

4. How do I determine the correct sorbent mass and cartridge size? The sorbent mass needed depends on the sample load and the sorbent's capacity [4].

  • Silica-based sorbents have a capacity of about 5-10% of the sorbent mass per analyte [4] [1].
  • Polymeric sorbents (e.g., HLB) have a higher capacity, around 15-25% [4] [1]. Choose a cartridge size whose volume closely matches your wash and elution solvent volumes. A 3mL cartridge is a popular starting point for many applications [3].

Standard SPE Protocol

Here is a generalized, step-by-step protocol for a reversed-phase SPE cleanup. You should optimize each step for your specific adipates and matrix [5] [3].

  • Sample Pre-treatment: Adjust your sample to ensure the analytes are free in solution. This may involve dilution with water or buffer, adjusting pH to suppress ionization for better retention, and filtration or centrifugation to remove particulates [3].
  • Conditioning: Pass 1-2 column volumes of a strong solvent (e.g., methanol) through the cartridge, followed by 1-2 column volumes of water or a buffer. Do not let the sorbent run dry after this step [5] [3].
  • Equilibration: Pass 1-2 column volumes of a solvent that matches your sample matrix (e.g., water or buffer at the same pH). This step ensures the sorbent environment is ready for optimal analyte retention [5].
  • Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate, typically 0.5-1 mL/min. A slower flow rate allows more time for analyte-sorbent interaction, improving retention [4] [5].
  • Washing: Pass 1-3 mL of an optimized wash solvent (e.g., water with 5-20% methanol or acetonitrile) to remove weakly bound interferents without eluting your analyte [5].
  • Drying (Optional): If the subsequent elution solvent is not miscible with the wash solvent (e.g., switching from water to hexane), apply a vacuum to dry the sorbent bed for a few minutes. This step improves recovery and reproducibility [4].
  • Elution: Pass 1-2 mL of your optimized strong elution solvent (e.g., pure methanol, acetonitrile, or an acidified organic solvent) to disrupt the analyte-sorbent interactions and collect your target compound. Using two small aliquots can improve recovery over one large volume [5] [3].

SPE Workflow Diagram

The following diagram visually summarizes the key steps and decision points in the SPE cleanup process.

SPE_Workflow Start Start SPE Protocol Step1 1. Sample Pre-treatment Start->Step1 End Analyte Eluted SubStep1 Dilute, adjust pH, remove particulates Step1->SubStep1 Step2 2. Condition Sorbent SubStep2 Wet with strong solvent (e.g., Methanol) Step2->SubStep2 Step3 3. Equilibrate Sorbent SubStep3 Match sample matrix (e.g., Water/Buffer) Step3->SubStep3 Step4 4. Load Sample SubStep4 Control flow rate (~1 mL/min) Step4->SubStep4 Step5 5. Wash Interferents SubStep5 Use optimized solvent to remove impurities Step5->SubStep5 Step6 6. Elute Analyte SubStep6 Use strong solvent to collect analyte Step6->SubStep6 SubStep1->Step2 SubStep2->Step3 SubStep3->Step4 SubStep4->Step5 SubStep5->Step6 SubStep6->End

References

Sensitivity issues Dicyclohexyl adipate GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation and Method Considerations

Sample preparation is critical for reliable analysis. The table below summarizes key methods used for complex matrices like edible oils.

Matrix Sample Preparation Method Key Details Associated Performance Citation
Edible Oils Liquid-Liquid Extraction (LLE) Used hexane-saturated acetonitrile; noted high solvent consumption (40 mL) and long extraction time. LODs: 0.1–4.0 µg/kg [1]
Edible Oils Dispersed Liquid-Liquid Microextraction (DLLME) Miniaturized, green approach; uses small volumes of dispersant and extraction solvent. LODs: 0.007–0.023 µg/L [1]
Various (Food, Air, Masks) Turbulent Flow Chromatography (TFC) On-line purification automates sample cleanup, reducing manual preparation time. Recoveries: 50–125%, RSDs < 20% [2]
Royal Jelly Modified QuEChERS Quick, Easy, Cheap, Effective, Rugged, and Safe method; often uses dispersive SPE for cleanup. Effective for complex matrix [3]

Beyond the specific method, consider these general preparation strategies:

  • Matrix Interference: For fatty matrices like oils, a cleanup step (e.g., Solid Phase Extraction or dispersive-SPE) is highly recommended to mitigate co-eluting interferences that suppress analyte signal [4] [1].
  • Green Techniques: Methods like Dispersed Liquid-Liquid Microextraction (DLLME) offer high pre-concentration factors with minimal solvent use, potentially improving sensitivity [1].
  • Automation: Turbulent Flow Chromatography (TFC) provides automated on-line purification, reducing manual handling and potential for contamination [2].

Instrumental and Calibration Troubleshooting

Issues often originate from the GC-MS instrument itself or the calibration process, especially for compounds like adipates.

Problem Area Specific Issue Recommended Action Citation
GC Inlet & Column Contamination from previous runs; analyte adsorption at low concentrations. Replace inlet liner, gold seal, and septa; cut 10-20 cm from the column front; perform regular maintenance. [5] [6]
MS Ion Source Dirty ion source; non-linear calibration curves; increasing response factors with concentration. Clean the ion source thoroughly. For persistent issues, consider an "inert" source option from your instrument manufacturer. [5]
Calibration Curve Non-linearity and high %RSD for adipates. Verify calibration standard purity and preparation. A dirty ion source is a likely culprit for non-linearity. [5]
Carrier Gas & Supply Contamination from gas cylinder or gas filters. Replace the helium cylinder, especially if it is old, and change any moisture or nitrogen trap filters in the gas line. [6]

Comprehensive Analytical Workflow

To systematically resolve sensitivity issues, you can follow a structured workflow that incorporates the strategies discussed. The diagram below outlines this troubleshooting process.

Start Start: Sensitivity Issue with Dicyclohexyl Adipate Step1 1. Review Sample Prep Start->Step1 Sub1_1 Consider LLE or DLLME Step1->Sub1_1 Sub1_2 Add SPE cleanup step Step1->Sub1_2 Step2 2. Check Instrumentation Sub2_1 Perform GC inlet/ column maintenance Step2->Sub2_1 Sub2_2 Clean MS ion source Step2->Sub2_2 Step3 3. Verify Calibration Sub3_1 Check standard purity and preparation Step3->Sub3_1 Sub3_2 Assess curve linearity Step3->Sub3_2 Step4 4. Apply Method & Re-test End Issue Resolved? Step4->End Evaluate Result Sub1_1->Step2 Sub1_2->Step2 Sub2_1->Step3 Sub2_2->Step3 Sub3_1->Step4 Sub3_2->Step4 End->Start No

Critical Considerations for Accurate Analysis

  • Contamination is a Primary Enemy: Phthalates and adipates are ubiquitous. They are present in lab plastics, solvents, septa, and even fingerprints. Use high-purity solvents, glassware, and instrument parts. Running procedural blanks is essential to identify contamination sources [4] [6].
  • Analyte Stability: One study assessed the storage stability of phthalate standards over 133 days. While not specific to this compound, it highlights the importance of monitoring standard degradation, which can directly impact sensitivity and calibration accuracy over time [4].

References

Chromatographic resolution adipate plasticizers

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Adipate Plasticizers

Researchers primarily use Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) for separating and detecting adipate plasticizers. The choice between them often depends on the specific analytical challenges.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. However, a key challenge is the chromatographic resolution of chemically similar compounds. For instance, resolving different phthalates, adipates, and other alternatives requires optimized methods due to their similar structures and properties [1].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), especially when coupled with Turbulent Flow Chromatography (TFC) for online purification, is a powerful modern approach. This method is highly effective for analyzing complex matrices like foodstuffs with minimal sample preparation, simultaneously targeting multiple plasticizer classes (phthalates, adipates, organophosphate esters) [2].

The following table summarizes the key performance characteristics of these methods as reported in recent literature:

Method Feature GC-MS SIM Method [1] LC-MS/MS with TFC [2]
Target Analytes 29 phthalates & 2 replacements (e.g., DEHA) 10 phthalates, 4 alternatives (adipates, citrates), 20 OPEs
Key Challenge Addressed Resolution of a wide range of phthalates/alternatives with diverse alkyl chains Simultaneous analysis of multiple plasticizer classes in complex matrices
Sample Matrices Edible oils, silicone wristbands Foodstuffs, face masks, indoor air
Sample Preparation Solid-Phase Extraction (SPE) evaluated to manage matrix effects On-line purification via Turbulent Flow Chromatography (TFC)
Reported Performance Limits of detection (LODs): 17–230 ng/mL; Reproducibility: <8% RPD Recoveries: 50–125%; RSDs: <20%

Detailed Protocol: LC-MS/MS with Turbulent Flow Chromatography

Here is a detailed methodology for a multi-plasticizer analysis using TFC, which you can present as a standard operating procedure [2].

Workflow Overview

The diagram below outlines the key steps of the method, from sample preparation to final analysis.

workflow Figure 1: LC-MS/MS with TFC Workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction On-line Purification (TFC) On-line Purification (TFC) Extraction->On-line Purification (TFC) LC Separation LC Separation On-line Purification (TFC)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Materials and Equipment
  • Chemical Standards: Deuterated internal standards (IS) are crucial for accurate quantitation. The method uses 10 phthalates, 4 alternative plasticizers (including adipates like DEHA), and 20 organophosphate esters (OPEs) [2].
  • Solvents: Methanol, acetone, hexane, water (all LC-MS grade).
  • Equipment: LC system coupled to a triple quadrupole (QqQ) mass spectrometer, equipped with a Turbulent Flow Chromatography (TFC) column and an analytical column [2].
Step-by-Step Procedure
  • Sample Preparation:

    • Foodstuffs: Homogenize the sample. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is commonly employed for extraction [2].
    • Plastic Materials (e.g., face masks): Use Ultrasound-Assisted Extraction (UAE) with a mixture of organic solvents [2].
    • Air Samples: Extract quartz fiber filters (QFFs) used for air sampling via UAE with organic solvents [2].
  • On-line Purification and Analysis (TFC-LC-MS/MS):

    • Inject the extracted sample into the TFC system.
    • The TFC technology uses large flow rates. High molecular weight matrix components (like proteins and fats) are rapidly size-excluded and diverted to waste, while the low molecular weight target plasticizers diffuse into the stationary phase for retention and focusing [2].
    • The analytes are then back-flushed from the TFC column onto the analytical LC column for separation based on their hydrophobicity.
    • Finally, the separated compounds are detected and quantified using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [2].

Troubleshooting Common Issues

Here are some common issues and solutions in a Q&A format for your FAQ section.

Q: I am experiencing poor resolution between different adipate plasticizers and phthalates in complex samples. What can I do?

  • A: Consider implementing Turbulent Flow Chromatography (TFC). This technique automates on-line sample cleanup, effectively removing matrix interferents from complex samples like food or biological extracts, which greatly improves chromatographic resolution and protects the analytical column [2].

Q: My recovery rates for adipates are inconsistent. How can I improve method accuracy?

  • A: The use of deuterated internal standards (IS) is highly recommended. Adding these standards at the very beginning of the sample preparation process corrects for analyte loss during extraction and variations in instrument response, enabling highly accurate quantitation through stable isotope dilution [2] [3].

Q: I need to analyze a wide range of plasticizers, but my current method is limited. What is a more comprehensive approach?

  • A: Develop a multi-analyte method that can simultaneously target phthalates, adipates, and other common replacements like citrates and organophosphate esters. Using LC-MS/MS with a TFC system is an excellent foundation for this, as it simplifies the workflow for diverse compound classes and matrices [2].

Q: I am using GC-MS and finding it difficult to resolve high molecular weight plasticizers. What should I check?

  • A: Focus on optimizing the GC temperature program. A longer oven profile with gradual ramping may be necessary to adequately separate high molecular weight (HMW) phthalates and adipates, which have longer retention times. Also, ensure your injection port liner and column are clean and in good condition [1].

References

Dicyclohexyl adipate vs phthalate esters toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Phthalate Esters

Extensive research documents that phthalate esters pose significant health risks, particularly to reproductive health and organ systems. The table below summarizes key toxicity findings and the experimental models used to identify them.

Phthalate Ester Observed Toxic Effects Experimental Model & Protocol

| DBP, DEHP, BBP [1] [2] | Malformations in male reproductive tract (e.g., epididymis, vas deferens), hypospadias, reduced anogenital distance, retained nipples/areolae, reduced fetal testosterone, Leydig cell adenomas [1]. | Model: Pregnant rats. Protocol: Oral administration (gavage) during critical gestational window (e.g., GD 6-19); offspring examined into adulthood [1] [3]. | | DCHP, DHP [3] | Increased liver weight, impaired triglyceride and enzyme (ALT, LDH, ALP) levels, hepatic congestion, inflammatory cell infiltration, hepatocyte degeneration, increased oxidative stress [3]. | Model: Pregnant rats (in-utero exposure). Protocol: Oral administration (gavage) at 20, 100, and 500 mg/kg/day from GD 6-19; liver analysis in adult offspring [3]. | | DCHP [4] | Activation of Pregnane X Receptor (PXR), leading to increased plasma cholesterol and ceramide levels, risk factors for cardiovascular disease [4]. | Model: Wild-type, tissue-specific PXR-knockout, and PXR-humanized mice. Protocol: Exposure studies with biochemical and lipidomic analysis [4]. | | Various Phthalates [2] [5] | Testicular atrophy, oxidative stress, DNA damage, reduced sperm quality, disrupted steroidogenesis; in females, reduced estradiol, ovulation issues, and ovarian toxicity [2]. | Models: Rodents (in vivo), human epidemiological studies, and in vitro cell assays. Protocols: Varied exposure regimens with histological, hormonal, and biochemical endpoint analysis [2]. |

The molecular mechanisms of phthalate toxicity are complex. The following diagram outlines two key signaling pathways identified in the research:

G cluster_repro Reproductive Toxicity Pathway (e.g., DBP, DEHP) cluster_hep Hepatic & Metabolic Toxicity Pathway (e.g., DCHP, DHP) InUteroExposure In Utero Exposure ReducedTestosterone Reduced Fetal Testosterone Production InUteroExposure->ReducedTestosterone AlteredDevelopment Altered Reproductive Tract Development ReducedTestosterone->AlteredDevelopment AdverseOutcomes Malformations (hypospadias), Reduced AGD, Cryptorchidism AlteredDevelopment->AdverseOutcomes AdultExposure Exposure (Oral, etc.) LiverMetabolism Metabolism in Liver AdultExposure->LiverMetabolism OxidativeStress ↑ Oxidative Stress (Altered GST, G6PD, GR) LiverMetabolism->OxidativeStress PXRActivation Activation of PXR Receptor LiverMetabolism->PXRActivation LiverDamage Liver Damage (↑ Liver Weight, Inflammation) OxidativeStress->LiverDamage Hyperlipidemia Hypercholesterolemia ↑ Circulating Ceramides PXRActivation->Hyperlipidemia

Limited Data on Dicyclohexyl Adipate

The search results reveal very little specific toxicology data for This compound (CAS 849-99-0).

  • Basic Information: The compound is listed in chemical databases with some suppliers noting "mildly toxic by ingestion and intraperitoneal routes" and mentioning "experimental teratogenic and reproductive effects" [6] [7]. However, these entries lack primary experimental details or citations.
  • Indirect Evidence: One source refers to di(2-ethylhexyl)adipate (DEHA) as an alternative plasticizer, suggesting that adipates, as a class, may be considered substitutes for phthalates [8]. This implies a potentially more favorable toxicological profile, but does not constitute direct evidence for this compound.

How to Proceed with Your Comparison

To build a complete comparison guide, I suggest you take the following steps to find the missing information on this compound:

  • Consult Specialized Databases: Search toxicology-specific databases such as the U.S. National Toxicology Program's reports, the EPA's CompTox Chemicals Dashboard, or the European Chemicals Agency (ECHA) database for registered studies.
  • Review Regulatory Filings: Look for toxicological summaries in regulatory documents from agencies like the U.S. FDA, particularly if the compound is used in food-contact materials.
  • Broaden Scientific Literature Search: Conduct a direct search on scientific publishing platforms (e.g., Google Scholar, Scopus) using the query "this compound" AND (toxicity OR teratogenic OR "reproductive effects").

References

Overview of Analytical Approaches for Plasticizers

Author: Smolecule Technical Support Team. Date: February 2026

Adipate esters are frequently analyzed together with phthalic acid esters (PAEs) as both are common plasticizers. The general workflow involves sample preparation to extract and clean up the analytes, followed by instrumental separation and detection.

The table below summarizes the core principles of the two main chromatographic techniques used, with examples from the literature:

Technique Separation Principle Common Detectors Reported Applications (from search results)
GC-MS Separates compounds based on volatility and interaction with the column coating [1] [2]. Mass Spectrometer (MS) Simultaneous determination of phthalates and adipates in human serum [3]; analysis in tap and wastewater [1]; analysis in edible oils [2].
HPLC Separates compounds based on polarity using a liquid mobile phase and solid stationary phase [4] [5]. Photodiode Array (PDA/DAD), Fluorescence (FLD), Mass Spectrometer (MS) Quantification of phthalates in bottled water [4]; analysis in olive oil and wine [6].

Most recent methods for complex matrices use Mass Spectrometry as the detector due to its high sensitivity and ability to provide confirmatory data [2]. One study developed a Solid-Phase Extraction (SPE) HPLC-PDA method for bottled water, which achieved separation of six phthalates using a C18 column and a gradient mobile phase of ammonium acetate buffer and a methanol-isopropanol mixture [4].

Detailed Experimental Protocol: SPE-HPLC-PDA

This protocol is adapted from a method for determining phthalates in bottled water, which can serve as a foundational approach for adipates [4].

  • Sample Preparation (Solid-Phase Extraction):

    • Cartridge: A C18 SPE cartridge (e.g., Sep-Pak Vac) is used.
    • Conditioning: The sorbent is conditioned with an organic solvent like methanol, followed by an aqueous buffer or water to create the appropriate chemical environment.
    • Loading: The water sample (e.g., 100 mL) is loaded onto the cartridge at a controlled, slow flow rate (e.g., 2-3 mL/min). The sample pH may be adjusted (e.g., to pH 5) to optimize retention.
    • Washing: The cartridge is washed with a water or a mild buffer solution to remove weakly retained matrix interferences.
    • Drying: The cartridge is dried under vacuum for about 20 minutes to remove residual water [1].
    • Elution: The target analytes are eluted with an organic solvent such as ethyl acetate or acetonitrile (e.g., 10 mL) [1] [4]. The eluate is then gently evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the HPLC mobile phase for injection.
  • HPLC Analysis Conditions:

    • Column: A C18 reversed-phase column (e.g., Poroshell 120, 150 x 4.6 mm, 4 µm) [4].
    • Mobile Phase: A gradient elution is typically used. An example is:
      • Line A: 10 mM Ammonium Acetate buffer, pH 5.
      • Line B: A mixture of methanol and isopropanol (50:50, v/v).
      • The gradient program starts with a high proportion of A and increases B over time [4].
    • Flow Rate: ~1 mL/min.
    • Detection: Photodiode Array Detector (PDA/DAD). Phthalates and adipates, which lack strong chromophores, are typically detected at short wavelengths around 224-228 nm [4].

The following diagram illustrates the complete analytical workflow, from sample preparation to final analysis and data interpretation.

cluster_spe Sample Preparation cluster_hplc Chromatographic Separation cluster_detection Detection & Identification start Sample (e.g., Water, Oil) step1 1. SPE Cartridge Conditioning start->step1 spe Solid-Phase Extraction (SPE) step6 C18 Column spe->step6 hplc HPLC Analysis step8 UV/PDA Detection (e.g., 224 nm) hplc->step8 detection Detection result Data Analysis & Quantification detection->result step2 2. Sample Loading step3 3. Washing (Remove Interferences) step4 4. Elution (Collect Analytes) step5 5. Concentration & Reconstitution step7 Gradient Elution (Buffer + Organic Solvent) step9 MS Detection (Confirmation & Sensitivity)

Key Considerations for Method Development

  • Matrix Effects: The sample matrix (e.g., water, oil, serum) significantly impacts method performance. For complex matrices like olive oil, additional cleanup steps such as Gel Permeation Chromatography (GPC) or saponification are often necessary to remove fats and other interferents [7] [6].
  • The Ubiquitous Blanks: A major challenge in analyzing widespread plasticizers like adipates is laboratory contamination. Strict protocols are required, including baking non-volumetric glassware at high temperatures (e.g., 550°C) and using glassware cleaned with special agents to minimize background interference [1].
  • Performance Metrics: When developing or comparing methods, key parameters to evaluate include recovery (ideally 70-120%), precision (Relative Standard Deviation, RSD < 10-20%), and limits of quantification (LOQs), which for modern methods can reach the nanogram per liter (ng/L) or parts-per-trillion level [1] [4].

References

Recovery studies Dicyclohexyl adipate extraction

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Transferable Extraction Methods

Matrix Extraction Technique Key Experimental Conditions Target Analytes (Relevant to Dicyclohexyl Adipate) Performance Data (for cited analytes) Citation
Edible Oils Liquid-Liquid Extraction (LLE) Solvent: n-hexane saturated acetonitrile; Sample: 0.5 g oil to 40 mL solvent [1] Multiple Phthalates (e.g., DMP, DEP, DBP, DEHP) LODs: 0.1–4.0 µg/kg [1] [1]
Edible Oils Dispersed Liquid-Liquid Microextraction (DLLME) Extraction solvent: Chloroform; Disperser solvent: DMSO; Sample: 0.5 mL oil [1] Multiple Phthalates (e.g., DMP, DEP) LODs: 0.007–0.023 µg/L [1] [1]
Plant Distillates DµSPE-DLLME Sorbent: Aluminium-based nano MOF; Analysis: GC-MS [2] Di(2-ethylhexyl) adipate (DEHA), DIBP, DNBP, DEHP LODs: 0.2–0.7 µg/L; Recovery: ~90% [2] [2]
Tap & Waste Water Solid-Phase Extraction (SPE) Sorbent: Chromabond HLB (200 mg); Elution: 10 mL Ethyl Acetate; Sample: 50 mL water [3] Di(2-ethylhexyl) adipate (DEHA), Multiple Phthalates LOQs: 0.82–71 ng/L; Recovery: 75–112% [3] [3]
Diverse Matrices Targeted GC-MS Column: TG-5MS; Sample Prep: Solid Phase Extraction (SPE) [4] 29 Phthalates & 2 replacements (e.g., DEHA, DEHT) LODs: 17–230 ng/mL; RSD: <8% [4] [4]

Detailed Experimental Protocols

Here are detailed methodologies for the two most broadly applicable techniques from the search results, which can serve as a starting protocol for your own investigation into this compound.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Matrices

This method, adapted from a study on tap and wastewater, is ideal for recovering analytes from liquid samples [3].

  • Sorbent: Chromabond HLB (500 mg, 6 mL cartridge) or equivalent hydrophilic-lipophilic balance copolymer.
  • Conditioning: Sequentially pass 10 mL of acetonitrile and 2 mL of Milli-Q water through the cartridge without letting it dry.
  • Loading: Load a 50 mL water sample (adjusted to pH 6.0) onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).
  • Drying: After sample loading, draw air through the cartridge under vacuum for 20 minutes to dry it completely.
  • Elution: Elute the target analytes using 10 mL of ethyl acetate. Collect the entire eluate.
  • Analysis: The eluate can be concentrated under a gentle stream of nitrogen if necessary and analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Dispersive Micro Solid-Phase Extraction with DLLME for Complex Matrices

This combined method is highly effective for complex or oily samples, leveraging the clean-up of DµSPE and the high enrichment of DLLME [2].

  • Sorbent Synthesis: The protocol uses a synthesized Aluminium-Fumarate (AlFu) nano Metal-Organic Framework (MOF) as the sorbent [2].
  • DµSPE Step:
    • Add a small amount (e.g., 10-20 mg) of the AlFu nano MOF sorbent to a 10 mL sample of the liquid matrix (e.g., a distillate or oil extract).
    • Vortex the mixture vigorously for several minutes to ensure full contact between the sorbent and analytes.
    • Centrifuge the mixture and separate the sorbent.
  • DLLME Step:
    • The analytes are first desorbed from the MOF sorbent using a suitable solvent.
    • A disperser solvent containing an extraction solvent is rapidly injected into the desorbed solution.
    • A cloudy solution forms, and the analytes are extracted into the fine droplets of the extraction solvent.
    • The mixture is centrifuged, and the extraction solvent droplets are sedimented and collected for analysis by GC-MS [2].

The following diagram illustrates the logical workflow for developing and validating an extraction method for a new analyte like this compound, based on the principles from the cited research.

cluster_0 Literature Foundation & Adaptation Start Start: Identify Target Analyne (this compound) P1 Phase 1: Method Selection & Hypothesis Start->P1 P2 Phase 2: Laboratory Experimentation P1->P2 Hypothesis Formed M1 Select Base Method (e.g., SPE, DLLME, LLE) P1->M1 E1 Execute Extraction Protocol P2->E1 P3 Phase 3: Analysis & Validation V1 Quantify Recovery Efficiency & LOD/LOQ P3->V1 End Publish Comparison Guide M2 Adapt Protocol from Chemically Similar Compound (e.g., DEHA, DCHP) M1->M2 M3 Define Experimental Parameters M2->M3 M3->P1 E2 Analyze Recovered Analyte via GC-MS/LC-MS E1->E2 E2->P3 V2 Compare Performance vs. Other Methods/Analytes V1->V2 V2->End

Suggested Research Path Forward

To create your comparison guide for this compound, I suggest the following path:

  • Adapt a Protocol: Select the most relevant protocol from above (e.g., SPE for water samples, DLLME for oils) based on your target matrix.
  • Run Validation Experiments: Since this compound is a specific molecule, you will need to run your own laboratory experiments to validate the method. This involves establishing a calibration curve and determining the Limit of Detection (LOD), Limit of Quantification (LOQ), and percentage recovery specifically for this compound.
  • Generate Comparative Data: Use your validated method to compare the recovery efficiency of this compound against other plasticizers like DEHA or DCHP under various conditions.

References

Dicyclohexyl adipate alternative plasticizer performance

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of Alternative Plasticizers

The table below summarizes a performance ranking of various plasticizers used in medical PVC materials, as evaluated against seven key parameters [1]. A lower total score indicates better overall performance.

Plasticizer (Abbreviation) Efficiency Factor Relative Cost Compatibility Chemical Resistance Long-Term Aging Migration RBC Hemolysis Total Points
DEHP (Reference) 2 1 3 3 3 3 1 16
TOTM 5 4 1 1 1 1 4 17
DINCH 5 3 3 3 3 3 2 22
DOTP/DEHT 4 1 3 3 3 4 4 22
BTHC (Citrate) 7 7 2 2 2 2 3 25
ATBC (Citrate) 2 5 6 6 6 6 6 37
DOA (Adipate) 1 6 7 6 7 7 6 40

Evaluation Parameters Explained [1]:

  • Efficiency Factor: Amount required to achieve the same flexibility/hardness as DEHP.
  • Relative Cost: Includes both material cost and efficiency in the final compound.
  • Compatibility: With other contacting materials.
  • Chemical Resistance
  • Long-term Aging: Based on volatility.
  • Migration: Resistance to migration into connectors or packaging.
  • RBC Hemolysis: Effect on red blood cells for blood storage applications.

Key Experimental Protocols for Performance Evaluation

For researchers looking to replicate or design comparative studies, the following methodologies are commonly used in the literature to assess plasticizer performance in PVC blends [2].

  • 1. Preparation of PVC Blends: Plasticizers are incorporated into PVC at a specified loading (e.g., 50 parts per hundred parts of resin, phr) alongside thermal stabilizers and fillers. The mixture is then processed into films using methods like casting from a tetrahydrofuran (THF) solution [2].
  • 2. Compatibility Testing: The compatibility of a plasticizer with PVC is determined by assessing the homogeneity and clarity of the resulting PVC films. A common method is the solution casting method from a THF solution [2].
  • 3. Migration Resistance: This is tested by placing the plasticized PVC film in contact with other polymers, such as low-density polyethylene (LDPE) sheets, under controlled conditions to measure the amount of plasticizer that migrates out [2].
  • 4. Mechanical Properties: Tensile tests are performed to determine mechanical strength, and hardness is measured using standard durometer methods [2].
  • 5. Thermal Analysis:
    • Thermogravimetric Analysis (TGA): Measures weight changes as a function of temperature to determine thermal stability [2].
    • Differential Scanning Calorimetry (DSC): Measures thermal transitions, most importantly the glass transition temperature (Tg), which indicates the efficiency of plasticization [2].

Plasticizer Development & Evaluation Workflow

The diagram below outlines a general workflow for the development and evaluation of a new plasticizer, from molecular design to final performance assessment.

cluster_1 Performance Evaluation Molecular Design\n& Synthesis Molecular Design & Synthesis PVC Blend\nPreparation PVC Blend Preparation Molecular Design\n& Synthesis->PVC Blend\nPreparation Initial\nCompatibility Test Initial Compatibility Test PVC Blend\nPreparation->Initial\nCompatibility Test e.g., Solution Casting Performance Evaluation Performance Evaluation Initial\nCompatibility Test->Performance Evaluation Performance\nEvaluation Performance Evaluation Data Analysis\n& Selection Data Analysis & Selection Performance Evaluation->Data Analysis\n& Selection Migration\nResistance Migration Resistance Migration\nResistance->Data Analysis\n& Selection Thermal\nAnalysis (TGA, DSC) Thermal Analysis (TGA, DSC) Thermal\nAnalysis (TGA, DSC)->Data Analysis\n& Selection Mechanical\nProperties Mechanical Properties Mechanical\nProperties->Data Analysis\n& Selection

Research Insights on Alternative Plasticizers

  • Adipates as a Class: While data on dicyclohexyl adipate is missing, other adipate esters like dioctyl adipate (DOA) and dibutoxyethyl sebacate (DBES) are recognized for their excellent efficiency and low-temperature performance [3]. However, they often show poorer migration resistance and compatibility compared to more permanent plasticizers like TOTM [1].
  • Emerging Trends: Research is heavily focused on biobased and oligomeric/polymeric plasticizers to improve sustainability and reduce migration [2] [4]. For instance, biobased oligoesters derived from dimerized fatty acids show promising compatibility and low migration [2].
  • Health and Environmental Considerations: The drive to replace phthalates like DEHP is due to their classification as endocrine disruptors [2] [5]. When evaluating alternatives, it's crucial to consider not just the parent compound but also its environmental transformation products, which can also pose ecological risks [4].

References

Species differences adipate ester metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Skin Esterase Activity

Species Skin Microsomes Efficiency (min⁻¹ mg⁻¹) Skin Cytosol Efficiency (min⁻¹ mg⁻¹)
Human 1.3 - 4.2 2.4 - 67
Minipig 1.2 - 4.2 18 - 61
Rat 580 - 1100 80 - 100

Source: Comparative Study, Pharm Res. 2006 [1]

This data shows rat skin esterase efficiency is two to three orders of magnitude higher than human and minipig skin in microsomes. Human and minipig skin fractions show very similar kinetics, supporting the use of minipigs as a valuable model for human skin metabolism [1].

Metabolic Pathway of a Common Adipate Ester

The diagram below outlines the primary metabolic pathway for Di-2-ethylhexyl adipate (DEHA), a common plasticizer, in humans. This is based on in vitro studies with human liver microsomes [2].

DEHA_Metabolic_Pathway DEHA Human Metabolic Pathway DEHA DEHA (Plasticizer) MEHA MEHA (Mono-2-ethylhexyl adipate) DEHA->MEHA Hydrolysis Adipic_Acid Adipic Acid MEHA->Adipic_Acid Major Path MEHHA MEHHA (Mono-2-ethyl-5-hydroxyhexyl adipate) MEHA->MEHHA Oxidation MEOHA MEOHA (Mono-2-ethyl-5-oxohexyl adipate) MEHHA->MEOHA Oxidation

The key steps are:

  • Hydrolysis: DEHA is first hydrolyzed into its mono-ester metabolite, MEHA [2].
  • Further Metabolism: MEHA can be processed via two main routes [2]:
    • Further Hydrolysis to form Adipic Acid, the major urinary metabolite.
    • Oxidation to form specific oxidative metabolites like MEHHA and MEOHA.

Key Experimental Protocols

The comparative data on skin esterases was generated using these methods [1]:

  • Substrates: Naphthyl acetate and para-nitrophenyl acetate as prototypical carboxylesterase substrates.
  • Sample Types: Skin, plasma, and liver fractions (microsomes and cytosol).
  • Analysis: Reaction products were monitored using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) analysis.

For the DEHA pathway [2]:

  • In Vitro Incubation: DEHA and its metabolite MEHA were incubated with pooled human liver microsomes.
  • Metabolite Identification: Metabolites were identified using online solid-phase extraction coupled with HPLC and mass spectrometry.

Interpretation for Research

  • Choose Minipigs Over Rats: For preclinical development of topical drugs containing ester functional groups, minipig skin is a superior model to rat skin for predicting human metabolism [1].
  • Monitor Specific Metabolites: For human biomonitoring of DEHA exposure, adipic acid is the most abundant urinary biomarker. The oxidative metabolites (MEHHA, MEOHA) are more specific to DEHA but are minor, potentially limiting their use to highly exposed populations [2].

References

Limit of detection Dicyclohexyl adipate methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Dicyclohexyl Adipate

The most current information comes from a 2024 open-access study in the Microchemical Journal, which developed a specific method for determining DCHA and other plasticizers in bee pollen [1]. The core parameters of this method are summarized below.

Parameter Specification
Application Determination of plasticizers (including DCHA) in bee pollen [1]
Analytical Technique Gas Chromatography coupled to Mass Spectrometry (GC-MS) [1]
Extraction Method QuEChERS (Quick, Easy, Cheap, Effective, Rugged & Safe) [1]
Limit of Detection (LOD) 0.07 mg/kg [1]
Limit of Quantification (LOQ) 0.23 mg/kg [1]

Detailed Experimental Protocol

The following workflow diagram outlines the key steps involved in the method described above.

Start Start: Bee Pollen Sample A Spike with Internal Standard (4-Bromodiphenyl ether) Start->A B Extraction (QuEChERS method) A->B C Dispersive Solid-Phase Extraction (d-SPE) Clean-up B->C D Analysis by GC-MS C->D E Data: LOD 0.07 mg/kg LOQ 0.23 mg/kg D->E

This protocol involves specific steps to ensure accurate measurement [1]:

  • Sample Preparation: Bee pollen samples are spiked with an internal standard (4-Bromodiphenyl ether) to correct for potential losses during analysis.
  • Extraction: The plasticizers are extracted from the pollen using the QuEChERS method.
  • Clean-up: A dispersive solid-phase extraction (d-SPE) step is used to remove co-extracted matrix interferents, purifying the sample before instrumental analysis.
  • Instrumental Analysis: The final extract is analyzed using GC-MS. The identification and quantification of DCHA are achieved by monitoring specific ions in the Selected Ion Monitoring (SIM) mode.

Interpretation of Findings and Further Research

  • Context of the Findings: The provided LOD of 0.07 mg/kg demonstrates high sensitivity for analyzing DCHA in a complex biological matrix like bee pollen. This method is validated for a specific application and may serve as a reference for similar analyses.
  • Information Gaps: The search results lack detection limits for other common techniques, such as the HPLC method mentioned in one source [2], or methods applied to different sample types (e.g., polymers, water, air).
  • Suggested Next Steps: To build a comprehensive comparison guide, you may need to consult specialized scientific databases directly. I recommend:
    • Searching for older but foundational research papers in databases like SciFinder or PubMed.
    • Reviewing official testing standards from organizations like the EPA or ISO, which sometimes specify validated methods and performance criteria for various compounds.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

310.2144

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

849-99-0

Wikipedia

Dicyclohexyl adipate

General Manufacturing Information

Hexanedioic acid, 1,6-dicyclohexyl ester: INACTIVE

Dates

Last modified: 08-15-2023
1: DeGreeff LE, Curran AM, Furton KG. Evaluation of selected sorbent materials for the collection of volatile organic compounds related to human scent using non-contact sampling mode. Forensic Sci Int. 2011 Jun 15;209(1-3):133-42. doi: 10.1016/j.forsciint.2011.01.010. Epub 2011 Mar 1. PubMed PMID: 21367548.
2: Guglia EB. [Gas chromatographic determination of dicyclohexyl ethers of succinic, glutaric and adipic acids in the workplace air]. Gig Sanit. 1996 Jul-Aug;(4):52-3. Russian. PubMed PMID: 9005193.

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